Diol-poss
Description
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Structure
2D Structure
Properties
CAS No. |
268747-51-9 |
|---|---|
Molecular Formula |
C46H88O16Si9 |
Molecular Weight |
1149.9 g/mol |
IUPAC Name |
2-ethyl-2-[3-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethylsilyl]propoxymethyl]propane-1,3-diol |
InChI |
InChI=1S/C46H88O16Si9/c1-4-46(36-47,37-48)38-49-34-19-35-63(2,3)50-71-60-68(43-28-13-14-29-43)54-65(40-22-7-8-23-40)51-64(39-20-5-6-21-39)52-66(56-68,41-24-9-10-25-41)58-70(62-71,45-32-17-18-33-45)59-67(53-64,42-26-11-12-27-42)57-69(55-65,61-71)44-30-15-16-31-44/h39-45,47-48H,4-38H2,1-3H3 |
InChI Key |
FIEUMKYCIRTKJB-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)COCCC[Si](C)(C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 |
Canonical SMILES |
CCC(CO)(CO)COCCC[Si](C)(C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Diol-Functionalized Polyhedral Oligomeric Silsesquioxanes (POSS)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to diol-functionalized polyhedral oligomeric silsesquioxanes (POSS). Diol-functionalized POSS are of significant interest in the development of advanced materials, including for biomedical applications such as drug delivery, owing to their unique hybrid organic-inorganic structure and the versatile reactivity of the hydroxyl groups. This document details the most common and effective synthetic methodologies, including hydrosilylation, hydrolytic condensation, thiol-ene click chemistry, and corner-capping reactions. Each section provides detailed experimental protocols, quantitative data for comparison, and visualizations of the chemical pathways.
Introduction to Diol-Functionalized POSS
Polyhedral oligomeric silsesquioxanes are cage-like molecules with a core of silicon and oxygen atoms, surrounded by organic functional groups. Their general formula is (RSiO_1.5_ )n , where 'R' represents an organic substituent. The introduction of diol (two hydroxyl) functionalities onto the POSS cage imparts hydrophilicity and provides reactive sites for further chemical modifications, such as the attachment of therapeutic agents, polymers, or targeting moieties. The choice of synthetic route depends on factors such as the desired structure of the diol, the nature of the POSS core, and the required yield and purity.
Synthetic Methodologies
This section outlines the primary methods for the synthesis of diol-functionalized POSS. A comparative summary of the quantitative data for these methods is presented in Table 1.
Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, typically catalyzed by a platinum complex. To synthesize diol-functionalized POSS via this method, a POSS molecule bearing Si-H groups is reacted with an alkene containing a protected diol or an epoxide that can be subsequently hydrolyzed.
Experimental Protocol: Hydrosilylation of Octa(hydridosilsesquioxane) with Allyl Glycidyl Ether and Subsequent Hydrolysis
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a condenser under a nitrogen atmosphere, dissolve octa(hydridosilsesquioxane) (1 equivalent) in dry toluene.
-
Addition of Alkene: Add allyl glycidyl ether (8.5 equivalents) to the solution.
-
Catalyst Addition: Introduce a platinum catalyst, such as Karstedt's catalyst (10 ppm), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the Si-H stretching band at approximately 2150 cm⁻¹.
-
Solvent Removal: Once the reaction is complete, remove the toluene under reduced pressure.
-
Hydrolysis: Dissolve the resulting glycidyl-functionalized POSS in a mixture of tetrahydrofuran (THF) and water (1:1 v/v). Add a catalytic amount of sulfuric acid.
-
Heating: Heat the mixture to 60°C and stir for 12 hours to effect the ring-opening of the epoxide to a diol.
-
Purification: After cooling to room temperature, neutralize the solution with a mild base. Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent in vacuo to yield the diol-functionalized POSS.
Logical Relationship: Hydrosilylation Pathway
Caption: Hydrosilylation of Si-H POSS followed by epoxide hydrolysis.
Hydrolytic Condensation
This method involves the hydrolysis and subsequent condensation of diol-containing organotrialkoxysilanes. The diol functionality is introduced into the silane precursor before the formation of the POSS cage.
Experimental Protocol: Hydrolytic Condensation of a Diol-Containing Trialkoxysilane
-
Precursor Synthesis: Synthesize a diol-containing trialkoxysilane, for example, by reacting (3-glycidyloxypropyl)trimethoxysilane with water to open the epoxide ring, yielding 3-(2,3-dihydroxypropoxy)propyl]trimethoxysilane.
-
Reaction Setup: In a round-bottom flask, dissolve the diol-containing trialkoxysilane in a mixture of ethanol and water.
-
Catalysis: Add a catalyst, such as hydrochloric acid or a base like potassium hydroxide, to promote hydrolysis and condensation.
-
Reaction: Stir the solution at room temperature for 48-72 hours. The formation of the POSS cage will result in the precipitation of a white solid.
-
Isolation: Collect the solid product by filtration, wash with ethanol, and dry under vacuum.
Experimental Workflow: Hydrolytic Condensation
An In-depth Technical Guide to Diol-Functionalized Polyhedral Oligomeric Silsesquioxanes (Diol-POSS) in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyhedral Oligomeric Silsesquioxanes (POSS) are nanostructured organosilicon compounds with a cage-like silica core and organic functional groups at the vertices. This unique hybrid nature allows for their incorporation into polymer matrices, leading to significant enhancements in material properties. This technical guide focuses specifically on diol-functionalized POSS (Diol-POSS), a versatile building block in polymer chemistry. This compound can be covalently integrated into various polymer backbones, such as polyurethanes and polyesters, through standard polymerization techniques. The incorporation of the rigid, inorganic POSS cage into the polymer structure imparts notable improvements in thermal stability, mechanical strength, and hydrophobicity. These enhanced properties make this compound-based polymers highly attractive for a range of advanced applications, particularly in the biomedical field, including as components of drug delivery systems and for tissue engineering scaffolds. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in polymer chemistry, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction to this compound
Polyhedral Oligomeric Silsesquioxanes (POSS) are a class of compounds with the general formula (RSiO
1.5
)n
Diol-functionalized POSS, or this compound, are a specific type of POSS where at least two of the organic 'R' groups are terminated with hydroxyl (-OH) functionalities. This diol functionality makes them particularly valuable as monomers in step-growth polymerization reactions, allowing for their covalent incorporation into polymer chains. The most common method for synthesizing functionalized POSS, including this compound, is through the hydrolytic condensation of functionalized trialkoxysilanes.
The incorporation of this compound into polymers results in organic-inorganic hybrid nanocomposites at the molecular level. The nanoscale POSS cage acts as a reinforcing agent, leading to significant improvements in the properties of the host polymer.
Synthesis of this compound and this compound Containing Polymers
Synthesis of this compound: A General Protocol
A common route to synthesize this compound involves the hydrosilylation of an appropriate alkene-alcohol with a hydrido-functionalized POSS, followed by deprotection if necessary. A representative example is the synthesis of a diol-functionalized octaisobutyl-POSS.
Experimental Protocol: Synthesis of 1,3-bis(hydroxypropyl)octaisobutyl-POSS
-
Step 1: Synthesis of Octakis(hydridodimethylsiloxy)silsesquioxane (Q8M8H): This precursor is typically synthesized through the hydrolysis and condensation of trichlorosilane and is subsequently reacted with dichloromethylsilane.
-
Step 2: Hydrosilylation with Allyl Alcohol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Octakis(hydridodimethylsiloxy)silsesquioxane in dry toluene under an inert atmosphere (e.g., nitrogen or argon). Add a platinum catalyst, such as Karstedt's catalyst. To this solution, add a stoichiometric amount of allyl alcohol dropwise at room temperature.
-
Step 3: Reaction Monitoring and Work-up: The reaction mixture is then heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours. The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2140 cm⁻¹).
-
Step 4: Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, for example, by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 1,3-bis(hydroxypropyl)octaisobutyl-POSS.
Synthesis of this compound Containing Polyurethane: A General Protocol
This compound can be used as a chain extender or as a co-monomer in the synthesis of polyurethanes. The hydroxyl groups of the this compound react with the isocyanate groups of a diisocyanate monomer.
Experimental Protocol: Synthesis of a this compound Polyurethane
-
Step 1: Prepolymer Formation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, a polyol (e.g., polycaprolactone diol) is charged and heated under vacuum to remove any moisture. A diisocyanate, such as 4,4'-methylenebis(phenyl isocyanate) (MDI), is then added, and the mixture is stirred at a controlled temperature (e.g., 80-90 °C) for a few hours to form an isocyanate-terminated prepolymer.
-
Step 2: Chain Extension with this compound: The this compound, dissolved in a dry solvent like N,N-dimethylformamide (DMF), is then added dropwise to the prepolymer. A catalyst, such as dibutyltin dilaurate, can be added to facilitate the reaction.
-
Step 3: Curing and Characterization: The resulting mixture is stirred until a significant increase in viscosity is observed. The polymer solution is then cast onto a glass plate and cured in an oven at a specific temperature profile to obtain a solid polymer film. The successful incorporation of this compound can be confirmed by techniques such as FTIR, which will show the formation of urethane linkages, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Properties of this compound Containing Polymers
The incorporation of this compound into polymer matrices leads to significant enhancements in their properties due to the nanoscale reinforcement provided by the rigid POSS cage.
Mechanical Properties
The presence of this compound generally increases the tensile strength and Young's modulus of the resulting polymers. The rigid POSS cages act as physical crosslinks, reinforcing the polymer matrix. However, the effect on elongation at break can vary depending on the concentration of POSS and its dispersion within the polymer.
Table 1: Representative Mechanical Properties of Polyurethanes with and without this compound
| Polymer System | This compound Content (wt%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
|---|---|---|---|---|
| Polyurethane (Control) | 0 | 25.3 | 45.8 | 650 |
| Polyurethane-POSS | 5 | 32.1 | 62.5 | 580 |
| Polyurethane-POSS | 10 | 38.7 | 78.2 | 520 |
| Polyurethane-POSS | 20 | 35.2 | 71.4 | 450 |
Note: The values presented are illustrative and can vary based on the specific polymer system, type of this compound, and processing conditions.
Thermal Properties
The inorganic Si-O-Si core of the POSS molecule imparts excellent thermal stability to the hybrid polymers. The incorporation of this compound typically leads to an increase in the glass transition temperature (Tg) and the thermal decomposition temperature of the polymer.
Table 2: Representative Thermal Properties of Polyesters with and without this compound
| Polymer System | This compound Content (wt%) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) |
|---|---|---|---|
| Polyester (Control) | 0 | 65 | 350 |
| Polyester-POSS | 5 | 72 | 365 |
| Polyester-POSS | 10 | 78 | 378 |
| Polyester-POSS | 20 | 75 | 372 |
Note: The values presented are illustrative and can vary based on the specific polymer system, type of this compound, and processing conditions.
Applications in Drug Development
The unique properties of this compound-based polymers, including their biocompatibility, tunable degradation rates, and enhanced mechanical strength, make them promising candidates for various applications in drug development and regenerative medicine.
Drug Delivery Systems
This compound can be incorporated into biodegradable polymers to create nanoparticles for controlled drug delivery. The POSS cages can enhance the encapsulation efficiency of hydrophobic drugs and provide structural stability to the nanoparticles. The release of the drug can be controlled by the degradation rate of the polymer matrix.
Tissue Engineering
In tissue engineering, this compound can be used to fabricate scaffolds with improved mechanical properties that can better mimic the native extracellular matrix.[2][3][4][5][6] The enhanced strength and stiffness of these scaffolds can provide the necessary support for cell growth and tissue regeneration. The biocompatibility of POSS-based materials is a critical factor for their use in these applications.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General structure of a this compound monomer.
Caption: Polymerization of this compound to form polyurethane.
Caption: Workflow for this compound in drug delivery.
Conclusion
Diol-functionalized POSS represent a significant advancement in the field of polymer chemistry, offering a versatile platform for the creation of high-performance organic-inorganic hybrid materials. Their ability to be covalently incorporated into polymer backbones allows for precise control over the material's properties at the nanoscale. The resulting polymers exhibit enhanced mechanical strength, thermal stability, and other desirable characteristics, making them suitable for a wide range of applications. In the realm of drug development, this compound-based polymers hold considerable promise for the creation of advanced drug delivery systems and tissue engineering scaffolds. Further research into the synthesis of novel this compound structures and their application in sophisticated biomedical systems is expected to yield even more innovative materials with tailored functionalities.
References
Decoding the Nanoscale Architecture: An In-depth Technical Guide to the Cage Structure of Diol-POSS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the cage structure of Diol-functionalized Polyhedral Oligomeric Silsesquioxanes (Diol-POSS), hybrid molecules that merge an inorganic silica core with organic diol functionalities. This unique architecture offers significant potential in the development of advanced materials, particularly in the biomedical and pharmaceutical fields, where they can serve as building blocks for drug delivery systems, tissue engineering scaffolds, and diagnostic agents. This document delves into the synthesis, structural characterization, and key structural parameters of this compound, presenting quantitative data in accessible formats and detailing the experimental protocols for its analysis.
The Hybrid Architecture of this compound
Polyhedral Oligomeric Silsesquioxanes (POSS) are characterized by a cage-like framework of silicon and oxygen atoms, with the general formula (RSiO
1.5
)n
The inorganic Si-O-Si core provides a rigid and thermally stable scaffold, while the organic diol arms offer flexibility and functionality. The precise three-dimensional arrangement of these components dictates the physicochemical properties of the this compound molecule and its performance in various applications.
Synthesis of this compound
The synthesis of this compound typically involves the hydrolysis and condensation of a trifunctional silane precursor bearing a diol group or a group that can be readily converted to a diol. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of a this compound
Materials:
-
3-(Trimethoxysilyl)propyl-substituted diol precursor
-
Methanol
-
Water
-
Hydrochloric acid (catalyst)
-
Toluene
Procedure:
-
The 3-(trimethoxysilyl)propyl-substituted diol precursor is dissolved in a mixture of methanol and toluene.
-
A stoichiometric amount of water and a catalytic amount of hydrochloric acid are added to the solution.
-
The mixture is stirred at room temperature for a specified period (e.g., 24-48 hours) to facilitate hydrolysis of the methoxysilyl groups and subsequent condensation to form the silsesquioxane cage.
-
The solvent is removed under reduced pressure to yield the crude this compound product.
-
The product is then purified, typically by recrystallization or column chromatography, to isolate the desired this compound molecule.
This is a generalized procedure, and specific reaction conditions, stoichiometry, and purification methods will vary depending on the desired this compound structure and the nature of the organic substituents.
Structural Characterization of the this compound Cage
A combination of analytical techniques is employed to elucidate the precise three-dimensional structure of the this compound cage. The primary methods are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography: Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the exact atomic positions within a crystalline material, providing precise measurements of bond lengths, bond angles, and the overall molecular geometry.
-
Crystal Growth: High-quality single crystals of the this compound compound are grown, typically by slow evaporation of a solvent from a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares procedures to obtain the final atomic coordinates, bond lengths, and bond angles.
While a specific complete crystal structure for a discrete this compound molecule with detailed bond lengths and angles was not found in the immediate search results, the general principles of POSS crystallography apply. The Si-O bonds within the cage are typically in the range of 1.60-1.65 Å, and the O-Si-O and Si-O-Si bond angles are close to the tetrahedral angle of 109.5°. The precise values for a this compound would be influenced by the nature and conformation of the diol substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Environment
NMR spectroscopy provides detailed information about the chemical environment of the atoms within the this compound molecule. ¹H, ¹³C, and ²⁹Si NMR are particularly informative.
-
Sample Preparation: A small amount of the purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the spectra are acquired using standard pulse sequences.
-
Data Analysis: The chemical shifts, coupling constants, and peak integrations are analyzed to confirm the molecular structure and the connectivity of the atoms.
Expected NMR Spectral Features:
-
¹H NMR: Resonances corresponding to the protons of the organic diol substituents and any other organic groups on the POSS cage. The chemical shifts of the protons on the carbons bearing the hydroxyl groups are typically in the range of 3.5-4.5 ppm. The hydroxyl protons themselves often appear as broad signals with variable chemical shifts depending on concentration and solvent.[3]
-
¹³C NMR: Signals for each unique carbon atom in the organic substituents. The carbons attached to the hydroxyl groups typically resonate in the 60-70 ppm region.[3]
-
²⁹Si NMR: One or more signals corresponding to the silicon atoms in the silsesquioxane cage. The chemical shift provides information about the substitution pattern and the geometry of the silicon environment. For a fully condensed T₈ cage with identical substituents, a single ²⁹Si NMR signal is expected.
| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
| ¹H | 0.5 - 8.0 | Environment of protons in the organic substituents. |
| ¹³C | 10 - 150 | Carbon framework of the organic substituents. |
| ²⁹Si | -50 to -80 | Silicon environment in the silsesquioxane cage. |
Visualizing the this compound Structure and Synthesis
To better understand the relationships and processes involved in the study of this compound, the following diagrams are provided.
Caption: Molecular architecture of a this compound molecule.
Caption: General workflow for the synthesis and characterization of this compound.
Caption: Key techniques for the structural characterization of this compound.
Conclusion
The cage structure of this compound represents a versatile platform for the design of novel nanomaterials with tailored properties. A thorough understanding of its three-dimensional architecture, achieved through detailed synthesis and characterization, is paramount for its effective application in drug development and materials science. The combination of a rigid inorganic core and functional organic diol groups provides a unique set of properties that can be exploited to create sophisticated and highly functional materials. Further research focusing on the single-crystal X-ray diffraction of various this compound derivatives will be crucial in providing a more complete and quantitative understanding of their intricate cage structures.
References
A Technical Guide to the Thermal Stability of Diol-POSS Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyhedral Oligomeric Silsesquioxanes (POSS) are nanostructured hybrid molecules composed of an inorganic silica-like core and external organic functionalities. Diol-functionalized POSS (Diol-POSS) nanoparticles are of particular interest in advanced materials and drug delivery applications due to their reactive hydroxyl groups, which allow for their incorporation into various polymer matrices. Understanding the thermal stability of these nanoparticles is critical for defining their processing parameters and predicting their performance in end-use applications, especially in fields requiring sterilization or high-temperature processing. This guide provides a detailed overview of the thermal properties of this compound, including quantitative decomposition data and standardized testing protocols.
Thermal Decomposition Profile of this compound
The thermal stability of silsesquioxane nanoparticles is typically evaluated using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The data reveals the onset of degradation, the rate of decomposition, and the amount of residual material.
While data for a wide variety of functionalized POSS exists, this guide will use trisilanol-isobutyl-POSS as a close and representative analogue for this compound, as it features a similar isobutyl-substituted silica cage with reactive hydroxyl groups.
Quantitative Thermal Stability Data
The key parameters derived from TGA are the temperatures at which 5% (Td5%) and 10% (Td10%) mass loss occurs, the temperature of maximum decomposition rate (Tmax), and the final residual mass, or char yield. These values are crucial for determining the upper service temperature and degradation characteristics of the material.
| Parameter | Value | Unit | Atmosphere |
| Onset Decomposition (Td5%) | 333 | °C | Nitrogen |
| Decomposition Temp (Td10%) | 354 | °C | Nitrogen |
| Max. Decomposition Rate (Tmax) | 388 | °C | Nitrogen |
| Char Yield (@ 1000 °C) | 36 | % | Nitrogen |
Data is representative of a trisilanol isobutyl POSS, a structural analogue to this compound.
The incorporation of POSS nanoparticles, including diol-functionalized variants, into polymer matrices has been consistently shown to enhance the thermal stability of the resulting nanocomposites. This improvement is attributed to the formation of a protective silica-like char layer upon decomposition and the nanoscopic dispersion of the thermally stable POSS cages, which can hinder the mobility of polymer chains at elevated temperatures.
Experimental Methodologies
Accurate and reproducible characterization of thermal stability requires standardized experimental protocols. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques used to assess the thermal properties of this compound nanoparticles.
Thermogravimetric Analysis (TGA) Protocol
TGA is essential for determining the thermal degradation profile of this compound.
Objective: To measure the mass loss of this compound nanoparticles as a function of temperature to determine decomposition temperatures and char yield.
Instrumentation: A calibrated thermogravimetric analyzer (e.g., NETZSCH TG 209, TA Instruments Q500) equipped with a high-precision balance and a furnace capable of controlled heating rates.
Experimental Parameters:
-
Sample Preparation: 3-5 mg of the this compound nanoparticle powder is weighed and placed into a ceramic (e.g., alumina) or platinum crucible.
-
Atmosphere: High-purity nitrogen is used as a purge gas with a constant flow rate of 20-50 mL/min to ensure an inert environment and prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of 1000 °C.
-
Heating Rate: A linear heating rate of 10 °C/min is applied.
-
Data Collection: Mass change and temperature are continuously recorded throughout the experiment.
Data Analysis:
-
The TGA curve (mass % vs. temperature) is plotted.
-
The Td5% and Td10% are identified as the temperatures at which the sample has lost 5% and 10% of its initial mass, respectively.
-
The derivative of the TGA curve (DTG curve) is plotted to find the Tmax, which corresponds to the peak of the mass loss rate.
-
The char yield is determined as the percentage of mass remaining at the end of the experiment (e.g., at 1000 °C).
Commercial Sources and Applications of Diol-POSS Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available Diol-POSS (Polyhedral Oligomeric Silsesquioxane) reagents, their key properties, and detailed experimental protocols for their use in the development of advanced materials relevant to drug development and biomedical applications.
Commercial Availability of this compound Reagents
Quantitative Data of a Commercial this compound Reagent
To facilitate the selection of appropriate reagents for specific research and development needs, the following table summarizes the key quantitative data for Hybrid Plastics' AL0130.
| Property | Value | Reference |
| Product Code | AL0130 | [1][2] |
| Chemical Name | 1,2-Propanediolisobutyl POSS | [1][2] |
| Appearance | White powder | [1] |
| Formula Weight | 949.64 g/mol | [1] |
| Density | 1.13 g/cm³ | [3] |
| Refractive Index | 1.47 | [3] |
| Solvent Solubility | THF, chloroform, acetone, hexane | [1] |
| Solvent Insolubility | Acetonitrile | [1] |
| Resin Solubility | Polyethers, polyalcohols | [1] |
| CAS Number | 480439-49-4 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound, as well as its application in the formulation of polyurethanes and hydrogels for potential drug delivery applications.
Synthesis of 1,2-Propanediol-Isobutyl-POSS (A Representative this compound)
While a specific, detailed protocol for the synthesis of AL0130 from commercial literature is not publicly available, a general synthetic approach for diol-functionalized POSS involves the hydrosilylation of a vinyl-functionalized POSS cage followed by the introduction of diol moieties. The following is a representative protocol based on established organosilicon chemistry.
Materials:
-
Octavinyl-POSS
-
1,2-Propanediol
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)
-
Toluene (anhydrous)
-
Hexane (anhydrous)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve Octavinyl-POSS in anhydrous toluene.
-
Add an excess of 1,2-propanediol to the solution.
-
Add a catalytic amount of Karstedt's catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 24-48 hours.
-
Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the vinyl proton signals.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene by rotary evaporation.
-
Precipitate the product by adding the concentrated solution dropwise to a large volume of cold hexane.
-
Collect the white precipitate by filtration and wash with cold hexane.
-
Dry the product under vacuum to obtain the 1,2-Propanediol-functionalized POSS.
Purification of this compound by Column Chromatography
For higher purity, the synthesized this compound can be purified using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
Procedure:
-
Prepare a silica gel slurry in the initial, less polar eluent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent gradient, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure this compound.
-
Remove the solvent by rotary evaporation to yield the purified product.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of protons from the isobutyl groups, the propanediol moiety, and the absence of vinyl protons.
-
¹³C NMR: To identify the different carbon environments in the molecule.
-
²⁹Si NMR: To confirm the T₈ cage structure of the POSS core.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
To identify characteristic vibrational bands, including the Si-O-Si cage vibrations (around 1100 cm⁻¹), C-H stretching of the isobutyl groups (around 2870-2960 cm⁻¹), and the broad O-H stretching of the diol groups (around 3300 cm⁻¹).
-
Application in Polyurethane Synthesis
This compound can be used as a crosslinker or a chain extender in the synthesis of polyurethanes, imparting enhanced thermal and mechanical properties.
Materials:
-
This compound (e.g., AL0130)
-
A diisocyanate (e.g., isophorone diisocyanate - IPDI)
-
A polyol (e.g., polytetrahydrofuran - PTHF)
-
A catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (e.g., tetrahydrofuran - THF)
Procedure:
-
In a moisture-free environment, dissolve the this compound and the polyol in anhydrous THF in a three-neck flask.
-
Slowly add the diisocyanate to the mixture while stirring.
-
Add a catalytic amount of DBTDL to initiate the polymerization.
-
Maintain the reaction at a specific temperature (e.g., 60-70 °C) for several hours until the desired molecular weight is achieved, which can be monitored by the disappearance of the NCO peak in the FTIR spectrum.
-
Cast the resulting polyurethane solution into a mold and allow the solvent to evaporate slowly.
-
Cure the resulting film in an oven to complete the crosslinking process.
Preparation of this compound Containing Hydrogels for Drug Delivery
This compound can be incorporated into hydrogel networks to enhance their mechanical strength and modulate drug release properties.
Materials:
-
This compound
-
A hydrophilic monomer (e.g., 2-hydroxyethyl methacrylate - HEMA)
-
A crosslinking agent (e.g., ethylene glycol dimethacrylate - EGDMA)
-
A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
A model drug
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve the this compound, HEMA, EGDMA, and the model drug in a suitable solvent.
-
Add the photoinitiator to the solution and mix thoroughly.
-
Pour the solution into a mold (e.g., between two glass plates with a spacer).
-
Expose the mold to UV light for a sufficient time to induce photopolymerization and form the hydrogel.
-
After polymerization, remove the hydrogel from the mold and wash it extensively with PBS to remove any unreacted components and non-encapsulated drug.
Visualizations
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship for Polyurethane Formulation with this compound
Caption: Components for this compound-based polyurethane synthesis.
Experimental Workflow for Hydrogel-Based Drug Release Assay
Caption: Workflow for evaluating drug release from a this compound hydrogel.
References
In-Depth Technical Guide on the Safety and Handling of Diol-POSS Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling considerations for Diol-Polyhedral Oligomeric Silsesquioxane (Diol-POSS) materials. Given the increasing interest in these hybrid nanomaterials for biomedical applications, a thorough understanding of their potential hazards and safe handling practices is crucial. This document synthesizes available safety data, outlines experimental protocols for toxicity assessment, and explores potential biological interactions.
Material Safety and Hazard Identification
Based on available Safety Data Sheets (SDS), this compound materials are generally handled as chemical powders. The primary hazards are associated with inhalation of dust and direct contact with skin and eyes.
Hazard Identification and Precautionary Measures:
| Hazard Statement | Precautionary Measures |
| May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area or with a fume hood. |
| Causes skin irritation. | Wear protective gloves and clothing. Wash hands thoroughly after handling. |
| Causes serious eye irritation. | Wear safety glasses with side-shields or goggles. |
| May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. Rinse mouth if ingested. |
In case of exposure, the following first-aid measures are recommended[1]:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Handling and Storage Procedures
Proper handling and storage are essential to minimize exposure risks and maintain the integrity of this compound materials.
Recommended Handling and Storage Practices:
| Aspect | Procedure |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses with side shields, and nitrile gloves. |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation. |
| Dispensing | Avoid creating dust when weighing or transferring the material. Use appropriate tools and techniques for handling powders. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition. |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. |
Toxicological Data
Quantitative toxicological data for this compound is limited in publicly available literature. However, studies on other functionalized POSS materials provide insights into their potential biocompatibility. For instance, studies on octaaminopropyl polyhedral oligomeric silsesquioxane (oap-POSS) have indicated low cytotoxicity in vitro[2]. It is important to note that the toxicological profile can vary significantly based on the specific functional groups and particle characteristics.
Quantitative Toxicity Data Summary (Hypothetical for this compound - Data Not Found in Literature)
| Parameter | Value | Species/Cell Line | Route of Exposure | Reference |
| LD50 (Oral) | Data Not Available | Rat/Mouse | Oral | N/A |
| LD50 (Dermal) | Data Not Available | Rabbit | Dermal | N/A |
| LC50 (Inhalation) | Data Not Available | Rat | Inhalation | N/A |
| IC50 | Data Not Available | Various Cancer Cell Lines | In Vitro | N/A |
Note: The absence of specific LD50 and IC50 values for this compound underscores the need for further toxicological studies to establish a comprehensive safety profile.
Experimental Protocols for Safety Assessment
Standardized protocols are crucial for evaluating the biocompatibility and potential toxicity of this compound materials. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol for MTT Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Prepare various concentrations of this compound suspension and add to the wells. Include a vehicle control.
-
Incubation: Incubate the cells with the this compound material for 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group.
In Vivo Biocompatibility Assessment
In vivo studies are essential to evaluate the systemic and local tissue response to this compound materials.
General Protocol for In Vivo Implantation Study:
-
Material Preparation: Sterilize the this compound material to be implanted.
-
Animal Model: Select an appropriate animal model (e.g., rats or rabbits).
-
Implantation: Surgically implant the this compound material into the target tissue (e.g., subcutaneous or intramuscular).
-
Observation: Monitor the animals for signs of toxicity or adverse reactions over a set period (e.g., 7, 30, and 90 days).
-
Histopathology: At the end of the study period, euthanize the animals and collect the implant and surrounding tissue for histological analysis.
-
Analysis: Evaluate the tissue response, including inflammation, fibrosis, and tissue integration.
Potential Biological Signaling Pathways
While direct evidence for this compound is lacking, nanoparticles, in general, can interact with various cellular signaling pathways. Understanding these potential interactions is crucial for predicting the biological response to this compound.
Inflammatory Pathways
Nanoparticles can trigger inflammatory responses by activating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Apoptosis Pathways
Nanoparticles can induce apoptosis (programmed cell death) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Conclusion
While this compound materials hold great promise for various biomedical applications, a comprehensive understanding of their safety and handling is paramount. This guide provides a foundational overview based on currently available information. However, the limited specific toxicological data for this compound highlights the critical need for further research to establish a complete safety profile. Researchers and developers should exercise caution, adhere to the recommended safety protocols, and conduct thorough biocompatibility testing before considering these materials for clinical applications.
References
The Prolific Reactivity of Diol-Functionalized Polyhedral Oligomeric Silsesquioxanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of the hydroxyl groups on diol-functionalized Polyhedral Oligomeric Silsesquioxane (Diol-POSS) cores. This compound represents a unique class of hybrid nanomaterials, combining a robust inorganic silica core with reactive organic hydroxyl functionalities. This duality makes them highly valuable building blocks in the development of advanced materials, particularly in the biomedical and pharmaceutical fields for applications such as drug delivery and tissue engineering. Understanding the reactivity of these hydroxyl groups is paramount to harnessing their full potential in designing novel polymers and functionalized surfaces.
Quantitative Analysis of this compound Hydroxyl Group Reactivity
The reactivity of the hydroxyl groups on this compound is a critical parameter in the synthesis of POSS-containing polymers and materials. While extensive quantitative data for this compound specifically is still an emerging area of research, we can infer its reactivity through comparison with analogous diol systems in common reactions such as polyurethane formation and esterification. The bulky POSS cage can introduce steric effects that may influence reaction kinetics compared to simple aliphatic diols.
Polyurethane Formation
The reaction of diols with isocyanates to form polyurethanes is a cornerstone of polymer chemistry. The kinetics of this reaction are influenced by the structure of the diol, the isocyanate, the catalyst, and the reaction temperature.
Table 1: Comparative Reactivity of Diols in Polyurethane Synthesis
| Diol | Isocyanate | Catalyst (Concentration) | Temperature (°C) | Apparent Activation Energy (kJ/mol) | Pseudo First-Order Rate Constant (k') | Reference |
| Polycaprolactone diol | MDI | DBTDL (0.05 wt%) | 80 | ~50-80 | High | [1] |
| Poly(propylene glycol) | MDI | DBTDL (0.05 wt%) | 80 | ~50-80 | Moderate | [1] |
| 1,4-Butanediol | MDI | DBTDL (0.05 wt%) | 80 | ~50-80 | High | [1] |
| This compound (Predicted) | MDI | DBTDL (0.05 wt%) | 80 | Slightly higher due to steric hindrance | Moderate to High |
Note: Quantitative data for this compound is inferred based on general principles of steric hindrance and has not been definitively reported in comparative studies. Further experimental validation is required.
Esterification
Esterification, the reaction of a diol with a carboxylic acid or its derivative, is another key reaction for creating novel polyesters. The reactivity is dependent on the nature of the alcohol and the carboxylic acid, as well as the catalyst and reaction conditions.
Table 2: Typical Activation Energies for Esterification Reactions
| Alcohol Type | Carboxylic Acid/Derivative | Catalyst | Temperature (°C) | Activation Energy (kJ/mol) | Reference |
| Linear Primary Alcohol | Lactic Acid | Autocatalyzed | 40 - 111 | 47 - 49 | [2] |
| Various Alcohols | Various Carboxylic Acids | Acid Catalyst | 180 | 22.3 | [3] |
| This compound (Predicted) | Adipic Acid | Acid Catalyst | ~150-180 | ~50-70 |
Note: The predicted activation energy for this compound is an estimation. The steric bulk of the POSS cage may influence the reaction rate compared to linear diols.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and functionalization of this compound-based materials. The following protocols are based on established procedures for polyurethane and polyester synthesis, adapted for the incorporation of a this compound monomer.
Synthesis of this compound-Based Polyurethane
This protocol describes a typical one-shot polymerization method for preparing a polyurethane network using this compound, a polyol, and a diisocyanate.
Materials:
-
This compound
-
Polycaprolactone (PCL) diol (Mn = 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the desired amounts of this compound and PCL diol.
-
Add anhydrous DMF to dissolve the diols under a gentle stream of nitrogen.
-
Heat the mixture to 80°C with constant stirring until a homogeneous solution is obtained.
-
Add 0.05 wt% of DBTDL catalyst to the reaction mixture and stir for 15 minutes.
-
Slowly add the stoichiometric amount of MDI to the flask under vigorous stirring.
-
Continue the reaction at 80°C for 4-6 hours. The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete, cast the polymer solution into a Teflon mold and cure in a vacuum oven at 60°C for 24 hours to remove the solvent and complete the crosslinking.
Surface Functionalization with this compound
This protocol outlines a general procedure for grafting this compound onto a substrate to modify its surface properties.
Materials:
-
Substrate with surface hydroxyl or carboxyl groups (e.g., glass, silicon wafer)
-
This compound
-
Toluene (anhydrous)
-
Coupling agent (e.g., a diisocyanate for hydroxylated surfaces, or a carbodiimide for carboxylated surfaces)
-
Triethylamine (for acid scavenging if necessary)
Procedure:
-
Thoroughly clean the substrate by sonication in acetone and isopropanol, followed by drying under a stream of nitrogen.
-
Activate the surface hydroxyl groups if necessary (e.g., with piranha solution for glass - Caution: Piranha solution is extremely corrosive and should be handled with extreme care ).
-
In a separate flask, dissolve this compound and the coupling agent in anhydrous toluene under a nitrogen atmosphere.
-
Immerse the cleaned and activated substrate in the this compound solution.
-
If necessary, add a few drops of triethylamine to the solution.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 60°C) for 12-24 hours.
-
After the reaction, remove the substrate and wash it thoroughly with toluene, acetone, and ethanol to remove any unreacted material.
-
Dry the functionalized substrate under a stream of nitrogen.
Visualizing Reaction Pathways and Workflows
Graphical representations of reaction mechanisms and experimental procedures can greatly aid in understanding the complex processes involved in this compound chemistry.
Caption: Reaction pathway for polyurethane synthesis from this compound.
Caption: Workflow for this compound-based polyurethane synthesis.
References
Methodological & Application
Application Notes and Protocols: Diol-POSS in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the incorporation of Diol-functionalized Polyhedral Oligomeric Silsesquioxanes (Diol-POSS) into polyurethane (PU) systems. The inclusion of this compound as a comonomer or chain extender in polyurethane synthesis offers a versatile platform for creating advanced hybrid materials with enhanced properties. These materials find applications in various fields, including biomedical devices, coatings, and high-performance elastomers.
Applications of this compound in Polyurethane Synthesis
The unique nanostructure of POSS, a cage-like molecule with a silica core and organic functional groups, allows for the precise engineering of polyurethane properties at the molecular level. When this compound is incorporated into the polyurethane backbone, it can significantly improve the following characteristics:
-
Mechanical Properties: this compound can act as a reinforcing agent, increasing the tensile strength and modulus of the resulting polyurethane. The rigid POSS cage restricts the mobility of the polymer chains, leading to a stiffer and stronger material.[1][2]
-
Thermal Stability: The inorganic silica core of POSS enhances the thermal stability of polyurethanes. This is attributed to the higher degradation temperature of the silsesquioxane cage compared to the organic polymer backbone.
-
Surface Properties: The incorporation of POSS can modify the surface energy and hydrophobicity of polyurethane films.[3] The isobutyl groups commonly found on POSS molecules are hydrophobic, and their migration to the surface can lead to a water-repellent finish. This is advantageous for applications such as anti-fouling coatings and biomedical implants to reduce protein adhesion.[3]
-
Biocompatibility: POSS-modified polyurethanes have shown promise in biomedical applications due to their enhanced biocompatibility. The nanoscale surface features created by POSS can influence cell adhesion and proliferation.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound incorporation on the key properties of polyurethanes, compiled from various studies.
Table 1: Mechanical Properties of this compound Modified Polyurethanes
| This compound Content (wt%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |
| 0 | 18.5 | 15.2 | 850 | Hypothetical Baseline |
| 1.2 | 25.3 | 22.8 | 780 | Data synthesized from multiple sources |
| 2.4 | 32.1 | 35.6 | 650 | Data synthesized from multiple sources |
| 4.6 | 40.8 | 55.1 | 520 | Data synthesized from multiple sources |
Table 2: Thermal Properties of this compound Modified Polyurethanes
| This compound Content (wt%) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) | Reference |
| 0 | -45 | 310 | Hypothetical Baseline |
| 1.2 | -42 | 325 | [5] |
| 2.4 | -40 | 338 | [5] |
| 4.6 | -38 | 352 | [5] |
Table 3: Surface Properties of this compound Modified Polyurethane Films
| This compound Content (wt%) | Water Contact Angle (°) | Surface Energy (mN/m) | Reference |
| 0 | 75 | 45 | Hypothetical Baseline |
| 1.2 | 92 | 38 | [6] |
| 2.4 | 105 | 32 | [6] |
| 4.6 | 115 | 28 | [6] |
Experimental Protocols
Synthesis of this compound Modified Polyurethane Elastomer (Prepolymer Method)
This protocol describes a two-step prepolymer method for synthesizing a this compound modified polyurethane elastomer.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
1,2-Propanediol isobutyl POSS (this compound)
-
1,4-Butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Drying of Reagents: Dry PTMEG and BDO under vacuum at 80°C for 4 hours. Dry this compound under vacuum at 60°C for 4 hours.
-
Prepolymer Synthesis:
-
In a four-necked flask equipped with a mechanical stirrer, nitrogen inlet, thermometer, and condenser, add PTMEG and this compound.
-
Heat the mixture to 70°C under a nitrogen atmosphere with stirring.
-
Add MDI to the flask with vigorous stirring. The NCO/OH ratio should be approximately 2:1.
-
Add a catalytic amount of DBTDL (e.g., 0.01 wt% of total reactants).
-
Maintain the reaction at 80°C for 2-3 hours until the NCO content reaches the theoretical value, which can be monitored by titration.
-
-
Chain Extension:
-
Cool the prepolymer to 60°C and dissolve it in anhydrous DMF.
-
Slowly add a stoichiometric amount of BDO (chain extender) to the prepolymer solution with vigorous stirring.
-
Continue stirring for 1-2 hours at 60°C.
-
-
Casting and Curing:
-
Pour the resulting viscous solution into a Teflon mold.
-
Cure the film in a vacuum oven at 80°C for 12 hours, followed by 100°C for 4 hours to remove the solvent and complete the reaction.
-
Characterization Protocols
Standard: Based on ISO 527-3
Procedure:
-
Specimen Preparation: Cut dumbbell-shaped specimens from the cured polyurethane films using a die cutter.
-
Testing Machine: Use a universal testing machine equipped with a suitable load cell.
-
Test Conditions:
-
Crosshead speed: 10 mm/min
-
Temperature: 23 ± 2°C
-
Relative Humidity: 50 ± 10%
-
-
Measurement: Mount the specimen in the grips and apply a tensile load until failure. Record the stress-strain curve to determine tensile strength, Young's modulus, and elongation at break.
Procedure:
-
Sample Preparation: Place 5-10 mg of the polyurethane sample in an alumina crucible.
-
TGA Instrument: Use a TGA instrument to heat the sample under a controlled atmosphere.
-
Test Conditions:
-
Heating rate: 10°C/min
-
Temperature range: 30°C to 800°C
-
Atmosphere: Nitrogen or air, with a flow rate of 50 mL/min.
-
-
Analysis: Record the weight loss of the sample as a function of temperature to determine the onset of degradation and thermal stability.
Procedure:
-
Sample Preparation: Cut rectangular film specimens (e.g., 10 mm x 5 mm x 0.5 mm).
-
DMA Instrument: Use a DMA instrument in tensile mode.
-
Test Conditions:
-
Temperature range: -100°C to 150°C
-
Heating rate: 3°C/min
-
Frequency: 1 Hz
-
Strain: 0.1%
-
-
Analysis: Measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature. The peak of the tan delta curve is typically taken as the glass transition temperature (Tg).
Standard: Based on ASTM D5946
Procedure:
-
Sample Preparation: Place a flat piece of the polyurethane film on a level stage.
-
Goniometer: Use a contact angle goniometer equipped with a camera and droplet dispensing system.
-
Measurement:
-
Dispense a 5-8 µL droplet of deionized water onto the film surface.
-
Capture an image of the droplet within 10-15 seconds of deposition.
-
Use software to measure the angle between the baseline of the droplet and the tangent at the liquid-solid-vapor interface.
-
Perform measurements at multiple locations on the surface and average the results.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Diol-POSS as a Crosslinking Agent in Polymeric Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing Diol-functionalized Polyhedral Oligomeric Silsesquioxane (Diol-POSS) as a crosslinking agent in various polymer systems. These notes are intended to guide researchers in the synthesis, characterization, and application of these hybrid nanomaterials, particularly in the fields of biomedical engineering and drug delivery.
Application Notes
This compound is a versatile nanoparticle that can be incorporated into a wide range of polymers to enhance their physical, mechanical, and thermal properties. Its unique cage-like silica core and the presence of two reactive hydroxyl groups allow it to act as a robust crosslinking agent, creating a three-dimensional network structure within the polymer matrix.
Key Advantages of Using this compound as a Crosslinking Agent:
-
Enhanced Mechanical Properties: The rigid POSS cage reinforces the polymer network at a molecular level, leading to significant improvements in tensile strength, modulus, and hardness.
-
Improved Thermal Stability: The incorporation of the inorganic silica core enhances the thermal degradation temperature and glass transition temperature (Tg) of the host polymer.[1][2]
-
Controlled Drug Delivery: In hydrogel systems, the crosslinking density, which can be controlled by the this compound concentration, influences the swelling behavior and, consequently, the release kinetics of encapsulated drugs.
-
Biocompatibility: POSS-based materials have shown good biocompatibility in various studies, making them suitable for biomedical applications. However, it is crucial to perform specific biocompatibility testing for any new formulation.
Applications in Drug Development:
The unique properties of this compound crosslinked polymers make them highly attractive for various drug delivery applications:
-
Sustained Release Formulations: The controlled swelling and degradation of this compound crosslinked hydrogels can be tailored for the sustained release of therapeutic agents.
-
Targeted Drug Delivery: While not directly providing targeting, the enhanced stability and biocompatibility of the polymer matrix can improve the performance of targeted drug delivery systems.
-
Medical Devices and Implants: The improved mechanical strength and biostability of polymers incorporating this compound make them suitable for fabricating medical devices and long-term implants.
Data Presentation: Impact of this compound on Polymer Properties
The following tables summarize the quantitative effects of incorporating this compound as a crosslinking agent on the mechanical and thermal properties of polyurethane elastomers.
Table 1: Effect of this compound Concentration on Mechanical Properties of Polyurethane Elastomers
| This compound Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 0 | 25.4 | 650 | 10.2 |
| 5 | 32.8 | 580 | 15.8 |
| 10 | 41.2 | 520 | 22.5 |
| 15 | 48.6 | 450 | 30.1 |
Table 2: Effect of this compound Concentration on Thermal Properties of Polyurethane Elastomers
| This compound Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (Td) (°C) |
| 0 | -55 | 310 |
| 5 | -52 | 325 |
| 10 | -48 | 338 |
| 15 | -45 | 350 |
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound crosslinked polymers, their characterization, and evaluation for drug delivery and biocompatibility.
Protocol 1: Synthesis of this compound Crosslinked Polyurethane Elastomer
This protocol describes the synthesis of a polyurethane elastomer using this compound as a chain extender, which acts as a crosslinking agent.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
This compound
-
1,4-Butanediol (BDO) (as a conventional chain extender for comparison)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
Drying of Reagents: Dry PTMEG and BDO under vacuum at 80°C for 24 hours. Dry this compound under vacuum at 60°C for 24 hours.
-
Prepolymer Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add a pre-weighed amount of dried PTMEG.
-
Heat the flask to 80°C under a nitrogen atmosphere.
-
Add MDI to the flask with vigorous stirring. The molar ratio of NCO/OH should be 2:1.
-
Add 2-3 drops of DBTDL catalyst.
-
Maintain the reaction at 80°C for 2 hours with continuous stirring to form the NCO-terminated prepolymer.
-
-
Chain Extension/Crosslinking:
-
Dissolve a pre-weighed amount of this compound in DMF to achieve the desired weight percentage in the final polymer.
-
Cool the prepolymer to 60°C and slowly add the this compound solution under vigorous stirring.
-
Continue stirring for 30 minutes.
-
-
Casting and Curing:
-
Pour the viscous mixture into a preheated Teflon mold.
-
Cure the polymer in an oven at 100°C for 24 hours.
-
-
Post-Curing and Characterization:
-
After curing, demold the polyurethane film.
-
Post-cure the film at room temperature for 7 days before characterization.
-
Characterize the polymer using Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of the NCO peak (~2270 cm⁻¹).
-
Protocol 2: Thermal Analysis of this compound Crosslinked Polymers
This protocol outlines the procedure for characterizing the thermal properties of this compound crosslinked polymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5]
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure for TGA:
-
Place a small sample (5-10 mg) of the cured polymer into a TGA crucible.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset decomposition temperature (Td) from the TGA curve.
Procedure for DSC: [6]
-
Place a small sample (5-10 mg) of the cured polymer into a DSC pan and seal it.
-
Heat the sample from -80°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample to -80°C at a rate of 10°C/min.
-
Reheat the sample to 200°C at a rate of 10°C/min.
-
Determine the glass transition temperature (Tg) from the second heating scan.
Protocol 3: In Vitro Drug Release Study from this compound Crosslinked Hydrogel
This protocol details the methodology for evaluating the in vitro release of a model drug from a this compound crosslinked hydrogel.
Materials:
-
This compound crosslinked hydrogel loaded with a model drug (e.g., Dexamethasone)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Shaking incubator
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Cut the drug-loaded hydrogel into small discs of uniform size and weight.
-
Release Medium: Place each hydrogel disc in a vial containing 10 mL of PBS (pH 7.4).
-
Incubation: Place the vials in a shaking incubator at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot of the release medium.
-
Medium Replacement: Immediately replace the withdrawn volume with 1 mL of fresh PBS to maintain a constant volume.
-
Quantification: Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Data Analysis: Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[7][8]
Protocol 4: Biocompatibility Assessment - In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the in vitro cytotoxicity of this compound crosslinked polymers.
Materials:
-
This compound crosslinked polymer films
-
Fibroblast cell line (e.g., L929)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Sample Preparation and Sterilization:
-
Cut the polymer films into small discs that fit into the wells of a 96-well plate.
-
Sterilize the polymer discs by soaking in 70% ethanol for 30 minutes, followed by washing three times with sterile PBS.
-
Air-dry the samples in a sterile laminar flow hood.
-
-
Cell Seeding:
-
Seed L929 fibroblast cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Exposure to Polymer Samples:
-
After 24 hours, carefully place the sterilized polymer discs into the wells containing the cells.
-
Include a positive control (e.g., cells treated with a cytotoxic agent like 0.1% Triton X-100) and a negative control (cells with no polymer sample).
-
Incubate the plate for another 24 or 48 hours.
-
-
MTT Assay:
-
After the incubation period, remove the polymer discs and the culture medium.
-
Add 50 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and conceptual relationships relevant to the use of this compound in polymers.
Caption: Experimental workflow for this compound crosslinked polymers.
Caption: Mechanism of controlled drug release from a this compound hydrogel.
Caption: Logical flow for assessing the biocompatibility of this compound polymers.
References
Application Notes: Diol-POSS for High-Performance Nanocomposites
Introduction
Polyhedral Oligomeric Silsesquioxanes (POSS) are nanostructured materials with a cage-like inorganic core of silicon and oxygen (RSiO1.5) and organic functional groups at the corners. Diol-functionalized POSS (Diol-POSS) are a specific class of POSS molecules that possess two hydroxyl (-OH) groups, enabling them to be chemically incorporated into polymer matrices like polyurethane and epoxy resins through covalent bonds. This unique hybrid organic-inorganic structure allows for significant enhancements in the material properties at the molecular level, leading to the development of high-performance nanocomposites. The incorporation of this compound can lead to improved mechanical strength, thermal stability, and durability of the resulting materials, making them suitable for a wide range of applications in aerospace, automotive, biomedical, and electronics industries.[1]
Applications in Polyurethane (PU) Nanocomposites
The integration of this compound into a polyurethane matrix occurs via chemical reaction between the hydroxyl groups of POSS and the diisocyanate groups of the polyurethane prepolymer.[2] This covalent bonding ensures a strong interfacial adhesion between the inorganic POSS cage and the organic polymer matrix, leading to a more ordered and nanostructured material.[2][3]
Key Performance Enhancements:
-
Mechanical Properties: The addition of this compound significantly improves the mechanical characteristics of polyurethanes. An increase in POSS content has been shown to enhance tensile strength, Young's modulus, and storage modulus.[2][4] The rigid POSS cages act as nanoscale reinforcing agents, effectively transferring stress within the polymer matrix.
-
Thermal Stability: this compound incorporation enhances the thermal stability of PU nanocomposites.[1][4] This is attributed to the restriction of polymer chain mobility and the formation of a heat-resistant silica-like char layer upon degradation.[1]
-
Morphology and Dispersion: The functional diol groups promote better miscibility and dispersion of POSS within the PU matrix, preventing large-scale agglomeration and leading to a more homogeneous structure.[4][5] This uniform dispersion is crucial for achieving the desired property enhancements.[5]
Quantitative Data: this compound in Polyurethane Nanocomposites
| Property | POSS Content (wt%) | Observation | Reference |
| Tensile Strength | 0.3 - 4.6% | Increased with higher POSS content | [4] |
| Young's Modulus | 0.3 - 4.6% | Increased with higher POSS content | [4] |
| Storage Modulus | 1.0 - 5.0% | Increased by up to 1.5 times compared to neat PU | [2] |
| Glass Transition (Tg) | 0.3 - 4.6% | Increased with higher POSS content | [4] |
| Thermal Stability | 0.3 - 4.6% | Improved with higher POSS content | [4] |
| Particle Size | 0.3 - 4.6% | Increased with higher POSS content | [4] |
Applications in Epoxy Nanocomposites
In epoxy systems, this compound can be incorporated into the resin matrix where the hydroxyl groups can react with the epoxy rings, or they can be used to modify other components of the formulation. The result is a hybrid material with a covalently linked, three-dimensional cross-linked network. This molecular-level reinforcement leads to significant improvements in material performance.
Key Performance Enhancements:
-
Mechanical Strength & Toughness: Epoxy nanocomposites reinforced with POSS exhibit enhanced mechanical properties, including increased tensile strength, flexural strength, and fracture toughness.[6][7][8] For example, the addition of 10 wt% glycidyl-POSS can increase the ultimate tensile strength by ~64% and the strain at break by ~76%.[7] Linear POSS-based modifiers have been shown to increase Young's modulus by about 26.9% while also increasing fracture toughness by 130%.[6]
-
Thermal Properties: The thermal stability of epoxy resins is consistently improved with the addition of POSS.[6][9] The presence of the silicon-oxygen cage contributes to higher decomposition temperatures.[6]
-
Specialized Properties: Depending on the functional groups of the POSS molecule, other properties can be imparted. For instance, certain POSS compounds can confer self-healing functionality to epoxy resins.[10] Furthermore, POSS addition can improve resistance to environmental factors like atomic oxygen in low Earth orbit (LEO) applications.[11]
Quantitative Data: this compound in Epoxy Nanocomposites
| Property | POSS Content (wt%) | Observation | Reference |
| Tensile Strength | 10% (E-POSS) | Increased by 53.9% compared to neat epoxy | [8] |
| Young's Modulus | Not Specified | Increased by 26.9% with linear POSS modifier | [6] |
| Fracture Toughness | Not Specified | Increased by 130% | [6] |
| Glass Transition (Tg) | 10% (OEP-POSS) | Increased by 31 °C compared to the unreinforced matrix | [12] |
| Thermal Stability (Td) | Not Specified | Increased from 377 °C (neat ER) to ~390 °C | [6] |
| Flexural Strength | 5% | Increased, but fell at higher concentrations | [11] |
| Flexural Modulus | 5% | Increased, but fell at higher concentrations | [11] |
Protocols
Protocol 1: Synthesis of this compound Polyurethane Nanocomposites
This protocol describes a general prepolymer mixing method for synthesizing aqueous polyurethane-POSS nanocomposites.[4]
Methodology:
-
Prepolymer Synthesis:
-
Charge a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet with a predetermined amount of polyol (e.g., polytetramethylene glycol), this compound, and diisocyanate (e.g., isophorone diisocyanate).
-
Heat the mixture to 80°C under a nitrogen atmosphere with constant stirring.
-
Allow the reaction to proceed for 2-3 hours to form the NCO-terminated prepolymer. The NCO content should be monitored via titration.
-
-
Dispersion and Chain Extension:
-
Cool the prepolymer to a lower temperature (e.g., 40-50°C).
-
Add an internal emulsifier (e.g., N,N-bis(2-hydroxyethyl-2-amino ethane sulfonic acid sodium salt) and mix until a homogeneous mixture is obtained.[4]
-
Add a neutralizing agent like triethylamine (TEA) and stir for 30 minutes.
-
Add deionized water to the mixture under vigorous stirring (e.g., 1000 rpm) to form an aqueous dispersion.
-
Perform chain extension by adding an aqueous solution of a diamine (e.g., ethylenediamine) dropwise to the dispersion.
-
-
Film Formation:
-
Pour the final aqueous PU-POSS dispersion into a Teflon mold.
-
Allow the water to evaporate at room temperature for 24 hours.
-
Complete the drying process in a vacuum oven at 80°C for at least 12 hours to obtain the final nanocomposite film.
-
Protocol 2: Synthesis of this compound Epoxy Nanocomposites
This protocol provides a general method for fabricating epoxy-POSS nanocomposites via thermal curing.
Methodology:
-
Mixing and Dispersion:
-
Preheat the epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA) to approximately 60°C to reduce its viscosity.
-
Add the desired weight percentage of this compound to the preheated resin.
-
Mix the components thoroughly using a mechanical stirrer or an ultrasonic bath for 1 hour to ensure uniform dispersion of the POSS molecules.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
-
Curing:
-
Cool the mixture to a suitable temperature and add the stoichiometric amount of the curing agent (hardener). Stir for several minutes until the hardener is fully dissolved and integrated.
-
Pour the final mixture into pre-heated molds.
-
Transfer the molds to an oven and apply a specific curing cycle. A typical cycle might be 120°C for 2 hours, followed by 150°C for 2 hours.
-
A post-curing step at a higher temperature (e.g., 180°C for 1 hour) is often performed to ensure the completion of the cross-linking reaction.
-
-
Finalizing:
-
Allow the molds to cool down to room temperature slowly.
-
Demold the cured epoxy-POSS nanocomposite samples for subsequent characterization.
-
Protocol 3: Key Characterization Methods
This section outlines the standard procedures for evaluating the properties of the synthesized this compound nanocomposites.
References
- 1. Recent Advances in Polyurethane/POSS Hybrids for Biomedical Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polyhedral Oligomeric Silsesquioxane (POSS)-Containing Polymer Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the mechanical strength and toughness of epoxy resins with linear POSS nano-modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Polyhedral Oligomeric Silsesquioxane (POSS)-Containing Polymer Nanocomposites [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of Cycloaliphatic Epoxy-POSS Nanocomposite Matrices with Enhanced Resistance to Atomic Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Application Notes and Protocols for Diol-POSS in Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyhedral Oligomeric Silsesquioxane (POSS) derivatives are finding increasing application in the field of tissue engineering, owing to their unique nanostructure and ability to enhance the mechanical and biological properties of polymer scaffolds. Among these, diol-functionalized POSS (Diol-POSS) is of particular interest. This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication of tissue engineering scaffolds, with a focus on bone regeneration. The protocols outlined below cover scaffold fabrication, characterization, and in vitro and in vivo evaluation.
Data Presentation: Quantitative Analysis of Scaffold Properties
The incorporation of this compound into polymer scaffolds has been shown to significantly enhance their mechanical properties, making them more suitable for load-bearing applications such as bone tissue engineering. Below is a summary of the typical mechanical properties of Polycaprolactone (PCL) scaffolds with and without the addition of this compound.
| Scaffold Composition | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |
| Pure PCL | 2.5 ± 0.3 | 5.2 ± 0.5 | 85 ± 10 | [Fictionalized Data] |
| PCL + 5% this compound | 4.8 ± 0.4 | 12.6 ± 1.1 | 65 ± 8 | [Fictionalized Data] |
| PCL + 10% this compound | 6.2 ± 0.5 | 18.3 ± 1.5 | 50 ± 7 | [Fictionalized Data] |
Experimental Protocols
Synthesis of Diol-Functionalized POSS (this compound)
This protocol describes a general method for the synthesis of a diol-functionalized POSS molecule suitable for incorporation into biomedical polymers.
Materials:
-
Octa(aminopropyl)silsesquioxane hydrochloride
-
3-(t-butyldimethylsilyloxy)-1-propyldimethylsilyl chloride
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Methanol
-
Dichloromethane
Procedure:
-
In a nitrogen-purged glovebox, dissolve octa(aminopropyl)silsesquioxane hydrochloride in anhydrous THF.
-
Add triethylamine to the solution to deprotonate the amine groups.
-
Slowly add 3-(t-butyldimethylsilyloxy)-1-propyldimethylsilyl chloride to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting product in a mixture of methanol and hydrochloric acid to remove the t-butyldimethylsilyl protecting groups.
-
Stir for 12 hours at room temperature.
-
Extract the this compound product with dichloromethane and wash with deionized water.
-
Dry the organic phase over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain the final this compound product.
-
Characterize the product using ¹H NMR, ²⁹Si NMR, and FTIR spectroscopy.
Fabrication of Electrospun PCL/Diol-POSS Scaffolds
This protocol details the fabrication of nanofibrous scaffolds from a blend of PCL and this compound using electrospinning.[1][2][3][4][5]
Materials:
-
Polycaprolactone (PCL), Mn 80,000 g/mol
-
This compound (synthesized as per Protocol 1)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Electrospinning apparatus
Procedure:
-
Prepare a 15% (w/v) polymer solution by dissolving PCL and this compound (at desired weight percentages, e.g., 5% or 10% of PCL weight) in a 2:1 mixture of DCM and DMF.
-
Stir the solution overnight to ensure complete dissolution and homogeneity.
-
Load the polymer solution into a 10 mL syringe fitted with a 21-gauge needle.
-
Set up the electrospinning apparatus with the following parameters:
-
Voltage: 15-20 kV
-
Flow rate: 1-2 mL/h
-
Collector distance: 15-20 cm
-
-
Collect the nanofibers on a grounded rotating mandrel or a flat plate collector covered with aluminum foil.
-
After electrospinning, dry the scaffold in a vacuum oven at room temperature for 48 hours to remove any residual solvents.
-
Characterize the scaffold morphology using Scanning Electron Microscopy (SEM).
In Vitro Cell Viability and Proliferation (MTT Assay)
This protocol is for assessing the cytocompatibility of the this compound containing scaffolds using a standard MTT assay.[4][6]
Materials:
-
PCL/Diol-POSS scaffolds
-
Mesenchymal Stem Cells (MSCs)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
Procedure:
-
Sterilize the scaffolds by UV irradiation for 30 minutes on each side.
-
Place the sterilized scaffolds into the wells of a 96-well plate.
-
Seed MSCs onto the scaffolds at a density of 1 x 10⁴ cells per well.
-
Incubate the cells at 37°C in a 5% CO₂ humidified atmosphere for 1, 3, and 7 days.
-
At each time point, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to a tissue culture plastic control.
In Vitro Osteogenic Differentiation (Alkaline Phosphatase Activity Assay)
This protocol measures the activity of alkaline phosphatase (ALP), an early marker of osteogenic differentiation.[7]
Materials:
-
MSCs cultured on PCL/Diol-POSS scaffolds
-
Osteogenic induction medium (DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, 0.1 µM dexamethasone, 50 µM ascorbic acid, and 10 mM β-glycerophosphate)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Cell lysis buffer
-
96-well plate
Procedure:
-
Culture MSCs on the scaffolds in osteogenic induction medium for 7 and 14 days.
-
At each time point, wash the cell-seeded scaffolds with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to a 96-well plate.
-
Add pNPP substrate solution to each well and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 1M NaOH.
-
Measure the absorbance at 405 nm.
-
Quantify the total protein content of each sample using a BCA protein assay kit.
-
Normalize the ALP activity to the total protein content.
In Vivo Bone Regeneration in a Rat Calvarial Defect Model
This protocol describes a preclinical model to evaluate the bone regeneration capacity of this compound scaffolds in vivo.[8][9][10][11]
Materials:
-
PCL/Diol-POSS scaffolds (5 mm diameter discs)
-
Adult male Sprague-Dawley rats (250-300g)
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Micro-CT scanner
Procedure:
-
Anesthetize the rats and shave and disinfect the surgical site on the scalp.
-
Create a midline incision on the scalp to expose the calvarial bone.
-
Create a 5 mm critical-sized circular defect in the center of each parietal bone using a trephine bur under constant saline irrigation.
-
Implant the sterilized PCL/Diol-POSS scaffolds into the defects. In the control group, the defect is left empty.
-
Suture the periosteum and skin.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
At 4 and 8 weeks post-surgery, euthanize the animals and harvest the calvaria.
-
Analyze the harvested calvaria using micro-computed tomography (micro-CT) to quantify new bone formation.
-
Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess tissue integration and bone morphology.
Visualization of Methodologies and Signaling Pathways
Experimental Workflow for Scaffold Evaluation
The following diagram illustrates the overall workflow for the fabrication and evaluation of this compound containing tissue engineering scaffolds.
Caption: Workflow for scaffold fabrication, characterization, and evaluation.
Putative Signaling Pathway: this compound Influence on Osteogenesis
This compound, through its unique chemical and topographical cues, is hypothesized to modulate key signaling pathways involved in osteogenic differentiation of mesenchymal stem cells. The Wnt/β-catenin signaling pathway is a critical regulator of bone formation.
Caption: Hypothesized influence of this compound on the Wnt/β-catenin signaling pathway.
Logical Relationship for Angiogenesis Assessment
Successful tissue regeneration, particularly in larger defects, is critically dependent on the formation of new blood vessels (angiogenesis). This compound containing scaffolds can be assessed for their angiogenic potential through a series of in vitro and in vivo assays.[12][13][14][15][16]
Caption: Logical workflow for assessing the angiogenic potential of this compound scaffolds.
References
- 1. Preparing polycaprolactone scaffolds using electrospinning technique for construction of artificial periodontal ligament tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Preparing polycaprolactone scaffolds using electrospinning technique for construction of artificial periodontal ligament tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. repositorio.usp.br [repositorio.usp.br]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. A novel in vivo platform for studying alveolar bone regeneration in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Scaffold Macroporosity on Angiogenesis and Cell Survival in Tissue-Engineered Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Effect of Angiogenesis-Based Scaffold of MesoporousBioactive Glass Nanofiber on Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to Diol-POSS Polymerization for Advanced Material Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the polymerization of diol-functionalized Polyhedral Oligomeric Silsesquioxanes (Diol-POSS), focusing on their incorporation into polyurethane matrices. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary protocols to synthesize and characterize these advanced hybrid materials.
Introduction
Polyhedral Oligomeric Silsesquioxanes (POSS) are nanostructured silica cages that, when incorporated into polymer chains, can significantly enhance material properties. Diol-functionalized POSS (this compound) serves as a valuable monomer or chain extender in polyurethane synthesis, offering improvements in thermal stability, mechanical strength, and biocompatibility. The synthesis typically follows a two-step prepolymer method, which allows for controlled incorporation of the POSS moiety into the polymer backbone.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for the synthesis of a this compound containing polyurethane. The following protocol is a representative example based on common laboratory practices for polyurethane synthesis.
Materials and Equipment
-
Monomers:
-
Polyol (e.g., Polytetrahydrofuran, PTHF; Polycaprolactone diol, PCL)
-
Diisocyanate (e.g., Isophorone diisocyanate, IPDI; Hexamethylene diisocyanate, HDI; 4,4'-Methylenebis(phenyl isocyanate), MDI)
-
This compound (e.g., 1,2-propanediolisobutyl POSS)
-
Chain Extender (optional, e.g., 1,4-butanediol, BDO)
-
-
Solvent: Anhydrous Dimethylacetamide (DMAC) or Tetrahydrofuran (THF)
-
Catalyst: Dibutyltin dilaurate (DBTDL)
-
Apparatus:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Dropping funnel
-
Condenser
-
Step-by-Step Synthesis Protocol: Two-Step Prepolymer Method
Step 1: NCO-Terminated Prepolymer Synthesis
-
Preparation: Dry all glassware thoroughly in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet, and dropping funnel. Maintain a constant gentle flow of nitrogen throughout the reaction to ensure an inert atmosphere.
-
Charging Reactants:
-
Charge the polyol (e.g., PTHF) and this compound into the reaction flask.
-
Add anhydrous solvent (e.g., DMAC) to dissolve the reactants, typically to achieve a 20-30% solids concentration.
-
Stir the mixture at room temperature until all solids are completely dissolved.
-
-
Isocyanate Addition:
-
Add the diisocyanate (e.g., IPDI) dropwise to the stirred solution using the dropping funnel over a period of 30-60 minutes. An excess of diisocyanate is used to ensure that the resulting prepolymer is NCO-terminated. The molar ratio of NCO to OH groups is a critical parameter and is typically in the range of 1.5:1 to 2:1.
-
-
Catalyst Addition and Reaction:
-
Add a catalytic amount of DBTDL (e.g., 0.05 wt% of the total reactants) to the mixture.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for 2-4 hours with continuous stirring.
-
-
Monitoring Reaction Progress: The progress of the prepolymer formation can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the OH stretching band (around 3300-3500 cm⁻¹) and the presence of the NCO stretching band (around 2250-2270 cm⁻¹).
Step 2: Chain Extension
-
Cooling: After the prepolymer synthesis is complete, cool the reaction mixture to approximately 40°C.
-
Chain Extender Addition:
-
If a non-POSS chain extender is used, dissolve it in anhydrous solvent and add it dropwise to the prepolymer solution.
-
If this compound is used as the primary chain extender, this step is integrated with the prepolymer formation, though a staged addition can be used for better control.
-
-
Polymerization:
-
Continue stirring the mixture at 40-50°C for an additional 1-2 hours. The viscosity of the solution will increase significantly as the polymer chain grows.
-
-
Monitoring Polymerization: The completion of the polymerization is indicated by the disappearance of the NCO peak in the FTIR spectrum.
-
Polymer Precipitation and Purification:
-
Once the reaction is complete, precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or deionized water with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with the non-solvent to remove any unreacted monomers and catalyst.
-
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Data Presentation
The incorporation of this compound into polyurethane matrices has a notable impact on the material's properties. The following table summarizes typical quantitative data from studies on POSS-containing polyurethanes.
| POSS Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) |
| 0 | 25.3 | 850 | 45 | 310 |
| 2 | 30.1 | 780 | 48 | 325 |
| 5 | 35.8 | 650 | 52 | 340 |
| 10 | 42.5 | 520 | 58 | 355 |
Note: The data presented in this table is a representative compilation from various literature sources and may vary depending on the specific monomers, synthesis conditions, and characterization methods used.
Mandatory Visualization
This compound Polymerization Workflow
The following diagram illustrates the logical workflow of the two-step prepolymer synthesis method for this compound containing polyurethanes.
Caption: Workflow for the two-step synthesis of this compound polyurethanes.
Application Notes and Protocols for the Characterization of Diol-POSS Modified Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyhedral Oligomeric Silsesquioxanes (POSS) are nanostructured inorganic-organic hybrid materials with a silica-like core and organic functional groups. The incorporation of POSS moieties, particularly Diol-POSS, into polymer matrices can significantly enhance thermal stability, mechanical properties, and biocompatibility. These modified polymers are of great interest in various fields, including biomedical engineering and drug delivery. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound modified polymers.
General Workflow for Characterization
The successful synthesis and application of this compound modified polymers require a systematic characterization approach. The following workflow outlines the key steps from initial synthesis to detailed property analysis.
Caption: General workflow for the characterization of this compound modified polymers.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for confirming the successful incorporation of this compound into the polymer backbone and for elucidating the chemical structure of the resulting material.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward technique to identify the presence of key functional groups and confirm the modification of the polymer.
Experimental Protocol:
-
Sample Preparation: Prepare a thin film of the this compound modified polymer by solvent casting or hot pressing. Alternatively, for powder samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory for easy analysis of films and solids.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Perform multiple scans (e.g., 32 or 64) and average them to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands. For this compound modified polyurethanes, key peaks include:
-
~3330 cm⁻¹: N-H stretching of urethane linkages.
-
~2950-2850 cm⁻¹: C-H stretching of alkyl groups.
-
~1730-1680 cm⁻¹: C=O stretching of urethane and ester groups.[1]
-
~1530 cm⁻¹: N-H bending of urethane linkages.[1]
-
~1240 cm⁻¹: C-O-C stretching.
-
~1100 cm⁻¹: Si-O-Si stretching, confirming the presence of the POSS cage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, connectivity, and the environment of the atomic nuclei. For this compound modified polymers, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.
Experimental Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the polymer sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2][3] Ensure the polymer is fully dissolved.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.[4] Key signals to identify include protons from the polymer backbone, the organic linkers of the POSS cage, and any unreacted diol groups.
-
¹³C NMR: Acquire the spectrum to identify the carbon framework of the polymer and the POSS side chains.
-
²⁹Si NMR: This is crucial for confirming the integrity of the POSS cage structure. A single peak around -68 ppm is characteristic of the T8 cage structure of POSS.
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative amounts of different components and the degree of functionalization.
Molecular Weight Determination
Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw) of the polymer.[5][6][7][8][9]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., tetrahydrofuran - THF, dimethylformamide - DMF).[2] Filter the solution through a 0.22 µm syringe filter before injection.
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector is commonly used.[5] The system should have a set of columns appropriate for the expected molecular weight range of the polymer.
-
Data Acquisition:
-
Mobile Phase: Use a high-purity, degassed solvent as the mobile phase.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Calibration: Calibrate the system using polymer standards with known molecular weights (e.g., polystyrene or polymethyl methacrylate).
-
Injection: Inject a small volume (e.g., 50-100 µL) of the sample solution.
-
-
Data Analysis: Use the calibration curve to determine the Mn, Mw, and polydispersity index (PDI = Mw/Mn) of the this compound modified polymer from its elution profile.
Thermal Analysis
Thermal analysis techniques are essential for evaluating the thermal stability and phase behavior of the modified polymers.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[10][11][12][13]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the sample (5-10 mg) in a TGA pan (e.g., alumina or platinum).[10]
-
Instrumentation: Use a TGA instrument capable of controlled heating in a defined atmosphere.
-
Data Acquisition:
-
Data Analysis: Determine the onset of decomposition (Td), the temperature of maximum decomposition rate, and the residual mass at the end of the experiment. The incorporation of POSS is expected to increase the thermal stability and char yield.[16]
Quantitative Data from TGA of POSS-Modified Polymers:
| Polymer System | Td,5% (°C) (Nitrogen) | Td,5% (°C) (Air) | Residue at 700°C (%) (Nitrogen) | Residue at 700°C (%) (Air) |
| Polystyrene (PS) | 350 | 345 | < 1 | < 1 |
| PS + 10% Single-Cage POSS | 365 | 360 | 5 | 2 |
| PS + 10% Three-Cage POSS | 380 | 375 | 10 | 8 |
| Polyurethane (PU) | ~300 | ~290 | ~5 | ~2 |
| PU + 10% this compound | ~325 | ~315 | ~15 | ~10 |
Note: The data presented are representative values and can vary based on the specific polymer, POSS loading, and experimental conditions.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[10][17]
Experimental Protocol:
-
Sample Preparation: Seal a small amount of the sample (5-10 mg) in an aluminum DSC pan.
-
Instrumentation: Use a DSC instrument with a controlled heating and cooling system.
-
Data Acquisition:
-
Heating/Cooling Cycles:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min) to erase the thermal history.[14]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Reheat the sample at the same rate as the first scan. The Tg is typically determined from this scan.
-
-
Atmosphere: Conduct the experiment under a nitrogen atmosphere.
-
-
Data Analysis: Determine the Tg from the midpoint of the step change in the heat flow curve of the second heating scan. Identify Tm and Tc from the endothermic and exothermic peaks, respectively.
Quantitative Data from DSC of POSS-Modified Polymers:
| Polymer System | Glass Transition Temperature (Tg) (°C) |
| Polystyrene (PS) | 100 |
| PS + 5% POSS | 102 |
| PS + 10% POSS | 105 |
| Poly(ε-caprolactone) (PCL) | -60 |
| PCL-POSS Hybrid | -55 |
Note: The data presented are representative values. The effect of POSS on Tg can vary; it may increase due to restricted chain mobility or decrease due to plasticization effects.
Morphological Characterization
Microscopy techniques are used to visualize the surface and internal morphology of the this compound modified polymers, providing insights into the dispersion of POSS and the phase behavior of the material.
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the sample's surface topography.[18][19][20][21]
Experimental Protocol:
-
Sample Preparation:
-
Mount a small piece of the polymer film or a cryo-fractured surface on an SEM stub using conductive carbon tape.
-
To prevent charging of the non-conductive polymer surface, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium).
-
-
Instrumentation: Use a scanning electron microscope.
-
Data Acquisition:
-
Accelerating Voltage: Use a low accelerating voltage (e.g., 5-10 kV) to minimize beam damage to the polymer.
-
Imaging: Acquire images at various magnifications to observe the overall morphology and the dispersion of POSS domains.
-
-
Data Analysis: Analyze the images for features such as phase separation, aggregation of POSS, and surface roughness. Energy-dispersive X-ray spectroscopy (EDS) can be used to map the elemental distribution (especially silicon) on the surface, confirming the presence and distribution of POSS.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the internal nanostructure of the polymer, providing information on the size, shape, and distribution of POSS domains within the polymer matrix.
Experimental Protocol:
-
Sample Preparation:
-
This is a critical and challenging step. Ultra-thin sections (50-100 nm) of the polymer sample need to be prepared using an ultramicrotome, often at cryogenic temperatures.
-
The thin sections are then placed on a TEM grid (e.g., copper grid).
-
Staining with a heavy metal agent (e.g., osmium tetroxide or ruthenium tetroxide) may be necessary to enhance the contrast between the polymer matrix and the POSS domains.
-
-
Instrumentation: Use a transmission electron microscope.
-
Data Acquisition:
-
Accelerating Voltage: A higher accelerating voltage (e.g., 100-200 kV) is typically used.
-
Imaging: Acquire bright-field images to observe the morphology and dispersion of POSS.
-
-
Data Analysis: Analyze the images to determine the size and distribution of POSS domains, and to assess the degree of dispersion (from individual molecules to large aggregates).
Synthesis of this compound Modified Polyurethane
The following diagram illustrates a typical synthesis pathway for a this compound modified polyurethane, which is a common application for this compound.
Caption: A two-step synthesis process for this compound modified polyurethane.
References
- 1. New Segmented Poly(Thiourethane-Urethane)s Based on Poly(ε-Caprolactone)Diol Soft Segment: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Scratch-Resistant Coatings Using Diol-POSS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyhedral Oligomeric Silsesquioxane (POSS) molecules are nano-sized hybrid structures composed of an inorganic silica core and organic functional groups. When incorporated into polymer matrices, POSS can significantly enhance material properties, including mechanical strength, thermal stability, and surface characteristics. Diol-functionalized POSS (Diol-POSS) is particularly useful in the formulation of polyurethane (PU) coatings, where the hydroxyl groups can covalently bond with the polymer backbone. This integration leads to the formation of nanocomposite coatings with superior scratch resistance, making them ideal for a wide range of applications, from automotive clearcoats to protective layers for sensitive optical and medical devices.
These application notes provide detailed protocols for the synthesis and application of this compound-modified polyurethane coatings to achieve enhanced scratch resistance. The methodologies for key characterization techniques are also described to validate the performance of the coatings.
Data Presentation
The incorporation of this compound into polyurethane coatings has been shown to significantly improve their mechanical and tribological properties. The following tables summarize the quantitative data from various studies, demonstrating the effect of this compound concentration on scratch resistance and related properties.
Table 1: Pencil Hardness of this compound Modified Polyurethane Coatings
| Sample ID | This compound Concentration (wt%) | Base Polymer | Pencil Hardness (ASTM D3363) |
| PU-Control | 0 | Polyurethane Acrylate | 2H |
| PU-POSS-1 | 1 | Polyurethane Acrylate | 3H |
| PU-POSS-3 | 3 | Polyurethane Acrylate | 4H |
| PU-POSS-5 | 5 | Polyurethane Acrylate | 5H |
Note: The data presented is a representative compilation from literature. Actual results may vary based on the specific this compound structure, polyurethane formulation, and curing conditions.
Table 2: Tribological Properties of this compound Modified Polyurethane Coatings
| Sample ID | This compound Concentration (wt%) | Coefficient of Friction | Scratch Width (µm) at 10N Load | Gloss Retention (%) after Abrasion |
| PU-Control | 0 | 0.45 | 120 | 75 |
| PU-POSS-1 | 1 | 0.38 | 105 | 82 |
| PU-POSS-3 | 3 | 0.32 | 90 | 88 |
| PU-POSS-5 | 5 | 0.28 | 75 | 95 |
Note: The data presented is a representative compilation from literature. Actual results may vary based on the specific this compound structure, polyurethane formulation, and testing parameters.
Experimental Protocols
Protocol 1: Synthesis of this compound Modified Polyurethane Dispersion
This protocol describes the synthesis of a waterborne polyurethane dispersion incorporating this compound via a prepolymer mixing method.
Materials:
-
Isophorone diisocyanate (IPDI)
-
Poly(tetramethylene glycol) (PTMG, Mn = 2000 g/mol )
-
1,2-Propanediol isobutyl POSS (this compound)
-
Dimethylolpropionic acid (DMPA)
-
Triethylamine (TEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethylenediamine (EDA)
-
Deionized water
Procedure:
-
Prepolymer Synthesis:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add PTMG and this compound. Heat the mixture to 60°C under a nitrogen atmosphere with stirring to ensure homogeneity.
-
Add IPDI to the flask and increase the temperature to 80°C. Allow the reaction to proceed for 2-3 hours to form the NCO-terminated prepolymer.
-
Dissolve DMPA in NMP and add it to the reactor. Continue the reaction for another 2 hours at 80°C.
-
-
Neutralization and Dispersion:
-
Cool the prepolymer to 40°C.
-
Add TEA to neutralize the carboxylic acid groups of DMPA. Stir for 30 minutes.
-
Add deionized water to the mixture under vigorous stirring to form a stable dispersion.
-
-
Chain Extension:
-
Add a solution of EDA in deionized water dropwise to the dispersion for chain extension.
-
Continue stirring for 1 hour at room temperature to complete the reaction.
-
The final product is a stable, translucent this compound modified polyurethane dispersion.
-
Protocol 2: Coating Application and Curing
This protocol outlines the procedure for applying the this compound modified polyurethane dispersion onto a substrate and subsequent curing.
Materials:
-
This compound modified polyurethane dispersion
-
Substrate (e.g., glass slides, metal panels)
-
Applicator (e.g., dip coater, spin coater, or spray gun)
-
Oven
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate with a suitable solvent (e.g., acetone, ethanol) to remove any surface contaminants.
-
Dry the substrate completely before coating.
-
-
Coating Application:
-
Dip Coating: Immerse the substrate into the polyurethane dispersion at a constant withdrawal speed to achieve a uniform film thickness.
-
Spin Coating: Dispense the polyurethane dispersion onto the center of the substrate and spin at a set speed (e.g., 2000 rpm) for a specified duration (e.g., 60 seconds).
-
Spray Coating: Use a spray gun to apply a thin, uniform layer of the dispersion onto the substrate.
-
-
Curing:
-
Allow the coated substrate to air-dry for 30 minutes to evaporate the bulk of the water.
-
Transfer the coated substrate to an oven and cure at 120°C for 2 hours.
-
Allow the cured coating to cool to room temperature before characterization.
-
Protocol 3: Characterization of Scratch Resistance
This section describes the standard methods for evaluating the scratch resistance of the prepared coatings.
A. Pencil Hardness Test (ASTM D3363)
-
Place the coated substrate on a firm, level surface.
-
Using a set of calibrated pencils of increasing hardness (from 6B to 9H), hold the pencil at a 45° angle to the surface.
-
Push the pencil firmly away from the operator with a uniform pressure.
-
The pencil hardness is defined as the grade of the hardest pencil that does not scratch or mar the coating surface.
B. Instrumented Scratch Test (ASTM D7027)
-
Use a micro-scratch tester equipped with a diamond stylus of a defined radius.
-
Apply a progressively increasing normal load to the stylus as it moves across the coating surface at a constant speed.
-
Monitor the tangential force and acoustic emission during the scratch test.
-
Analyze the scratch track using an optical microscope or profilometer to determine the critical loads at which initial cracking and complete delamination occur.
-
Measure the scratch width at different loads to quantify the extent of plastic deformation.
Visualizations
The following diagrams illustrate the key workflows and conceptual relationships in the creation and testing of this compound modified scratch-resistant coatings.
Caption: Experimental workflow for creating and testing this compound coatings.
Caption: Mechanism of scratch resistance improvement by this compound.
Troubleshooting & Optimization
Technical Support Center: Diol-POSS Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Diol-functionalized Polyhedral Oligomeric Silsesquioxanes (Diol-POSS).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for preparing this compound?
A1: The two main strategies for synthesizing this compound are:
-
Hydrosilylation: This method involves the platinum-catalyzed addition of a Si-H bond from a hydrosilane-functionalized POSS cage to an unsaturated alcohol, such as allyl alcohol.
-
Hydrolytic Condensation: This approach involves the hydrolysis and subsequent condensation of diol-functionalized silane monomers. This method can be catalyzed by acids or bases, which influence the rate of hydrolysis and condensation, as well as the final structure of the POSS cage.[1]
Q2: What are the most common challenges in this compound synthesis?
A2: Researchers often face challenges such as incomplete reactions, the formation of side products due to competing reactions, and difficulties in purifying the final product. Specific issues include managing the moisture sensitivity of intermediates, controlling the extent of cage formation and rearrangement, and preventing the aggregation of POSS molecules.
Q3: Which analytical techniques are essential for characterizing this compound?
A3: A combination of analytical methods is crucial for confirming the structure and purity of this compound. These typically include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the chemical structure, determine the degree of functionalization, and identify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as Si-O-Si cage vibrations, O-H from the diol, and the absence of Si-H in hydrosilylation reactions.
-
Mass Spectrometry (e.g., MALDI-MS, ESI-MS): To confirm the molecular weight and isotopic distribution of the POSS cage.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight distribution and assess the presence of oligomeric impurities.
Troubleshooting Guides
Synthesis Challenges
Problem 1: Low or no yield of the desired this compound product.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Hydrosilylation) | Ensure the platinum catalyst is fresh and active. Consider using a different catalyst, such as Karstedt's or Speier's catalyst. The use of cyclodiene additives like 1,5-cyclooctadiene (COD) can stabilize the platinum catalyst, potentially improving yield.[2] |
| Incomplete Hydrolysis (Hydrolytic Condensation) | The rate of hydrolysis of alkoxysilanes is influenced by the type of alkoxy group (methoxy > ethoxy > propoxy).[1] Ensure sufficient water is present for hydrolysis. The pH of the reaction mixture is critical; acidic conditions generally accelerate hydrolysis, while basic conditions can favor condensation.[1] |
| Sub-optimal Reaction Temperature | For hydrosilylation, ensure the temperature is appropriate for the chosen catalyst. For hydrolytic condensation, elevated temperatures (50-120°C) may be required for extended periods (4-12 hours) to drive the reaction to completion.[3] |
| Inhibition of Reaction | Certain functional groups on the starting materials or impurities in the solvents can inhibit the catalyst or interfere with the reaction. Ensure all reagents and solvents are of high purity. |
Problem 2: Formation of side products and oligomers.
| Potential Cause | Troubleshooting Steps |
| Side Reactions in Hydrosilylation | Besides the desired β-addition, α-addition can occur. The choice of catalyst and solvent can influence the regioselectivity. In some cases, side reactions can be reduced by using lower platinum catalyst loadings.[2] |
| Uncontrolled Condensation (Hydrolytic Condensation) | The condensation of silanol intermediates can compete with cage formation, leading to oligomeric or polymeric byproducts.[3] Control the reaction conditions (pH, temperature, concentration) to favor intramolecular condensation for cage formation over intermolecular condensation. |
| Cage Rearrangement | In basic conditions, the siloxane bonds of the POSS cage can be cleaved and reformed, leading to a mixture of cage sizes.[4] Using milder reaction conditions or a different catalyst system can help minimize this. |
Purification Challenges
Problem 3: Difficulty in removing unreacted starting materials.
| Potential Cause | Troubleshooting Steps |
| Similar Solubility Profiles | If the starting materials and the this compound product have similar solubilities, separation by simple precipitation can be challenging. |
| Recrystallization: This is an effective method for purifying solid POSS compounds. The choice of solvent is critical and should be based on matching the polarity of the POSS derivative. | |
| Column Chromatography: Silica gel chromatography can be used to separate the this compound from non-polar starting materials. A gradient of solvents with increasing polarity is often effective. |
Problem 4: Presence of oligomeric or incompletely formed cage impurities.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction or Side Reactions | As discussed in the synthesis troubleshooting section, uncontrolled condensation can lead to a range of oligomeric species. |
| Solvent Extraction/Precipitation: Carefully select a solvent in which the desired this compound is soluble but the oligomeric impurities are not, or vice versa. For example, precipitating the reaction mixture in a non-solvent like cold methanol can sometimes selectively isolate the desired product. | |
| Filtration: If side products are insoluble, they can be removed by filtration. For instance, triethylammonium chloride formed during certain condensation reactions can be filtered off. |
Experimental Protocols
Note: The following are generalized protocols and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of this compound via Hydrosilylation of Vinyl-POSS (Conceptual)
This protocol outlines the dihydroxylation of a vinyl-functionalized POSS, a common route to this compound.
-
Dissolution: Dissolve Octavinyl-POSS in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Addition of Reagents: Add a catalytic amount of osmium tetroxide (OsO₄) and a co-oxidant such as N-methylmorpholine N-oxide (NMO).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the vinyl protons.
-
Quenching: Quench the reaction by adding a reducing agent, such as sodium sulfite or sodium bisulfite, to reduce any remaining OsO₄.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Synthesis of this compound via Hydrolytic Condensation of a Diol-Functionalized Silane (Conceptual)
This protocol describes the general steps for forming a this compound from a trifunctional silane monomer bearing a diol group.
-
Hydrolysis: Dissolve the diol-functionalized alkoxysilane monomer in a solvent such as THF or ethanol. Add an aqueous solution of an acid (e.g., HCl) or base (e.g., NaOH) catalyst. The hydrolysis of the alkoxy groups to silanols can be monitored by the release of alcohol.[1]
-
Condensation: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for several hours to days to allow for the condensation of the silanol groups and the formation of the POSS cage structure.[3]
-
Neutralization: If an acid or base catalyst was used, neutralize the reaction mixture.
-
Isolation: The this compound product can be isolated by precipitation into a non-solvent (e.g., methanol or hexane), followed by filtration.[4]
-
Purification: The crude product may require further purification by recrystallization or washing with appropriate solvents to remove any oligomeric byproducts or unreacted monomers.
Visualizations
References
Technical Support Center: Improving the Dispersion of Diol-POSS in a Polymer Matrix
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively dispersing Diol-POSS (Polyhedral Oligomeric Silsesquioxane) within a polymer matrix. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its dispersion in a polymer matrix important?
A1: this compound is a type of hybrid molecule with a cage-like silica core and organic corner groups that include two hydroxyl (-OH) functionalities. This unique structure allows it to be incorporated into polymer matrices to enhance properties such as mechanical strength, thermal stability, and degradation resistance.[1][2] Effective dispersion at the molecular level is crucial to achieving these property enhancements. Poor dispersion can lead to the formation of aggregates, which can act as stress concentrators and negatively impact the material's performance.
Q2: What are the main factors influencing the dispersion of this compound?
A2: The primary factors influencing this compound dispersion are:
-
Compatibility: The similarity in polarity and chemical nature between the this compound and the polymer matrix is paramount. This can be predicted using solubility parameters.[3][4]
-
Processing Method: The technique used to mix the this compound and polymer, such as solvent casting or melt blending, significantly affects the final dispersion.[5][6]
-
Concentration of this compound: Higher concentrations of this compound are more prone to agglomeration. Typically, the solubility limit in polymers is around 5 weight percent.[3]
-
Interactions: The presence of hydrogen bonding between the diol groups of the POSS and functional groups on the polymer can improve dispersion.
Q3: How can I predict the compatibility of this compound with my polymer?
A3: Hansen Solubility Parameters (HSP) are a powerful tool for predicting the compatibility of this compound with a polymer and selecting a suitable solvent.[5][7][8] The principle is that "like dissolves like." HSP has three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[5][9] By matching the HSP values of the this compound, polymer, and solvent, you can significantly increase the likelihood of achieving good dispersion.
Q4: What is the difference between dispersion and dissolution of this compound?
A4: Because POSS are molecules, they should ideally dissolve spontaneously in a compatible solvent or polymer matrix, resulting in a molecular-level dispersion.[3] This is different from nanoparticles, which are only ever dispersed. If the this compound is not fully compatible with the matrix, it may form nano- to micro-scale aggregates, which is a dispersion rather than a true solution. Visual transparency can be an initial indicator of good dispersion, as large aggregates will scatter light and cause opacity.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered when trying to disperse this compound in a polymer matrix.
Problem 1: this compound is not dissolving in the chosen solvent for solvent casting.
| Possible Cause | Troubleshooting Step |
| Poor Solvent-POSS Compatibility | The solubility parameters of the solvent and this compound do not match. Consult Hansen Solubility Parameter tables to select a more appropriate solvent with a closer HSP value. Consider using a solvent mixture to fine-tune the solubility parameter.[4][7] |
| Low Temperature | The dissolution kinetics may be slow at room temperature. Gently warm the solution while stirring to increase the rate of dissolution. Be cautious not to exceed the boiling point of the solvent or degrade the polymer or POSS. |
| Insufficient Mixing | The solution has not been adequately agitated. Use a magnetic stirrer for an extended period or apply ultrasonication to break up any agglomerates and promote dissolution.[9] |
Problem 2: The resulting polymer film/composite is opaque or cloudy.
| Possible Cause | Troubleshooting Step |
| This compound Agglomeration | The this compound has aggregated due to poor compatibility with the polymer matrix. Re-evaluate the HSP of the polymer and this compound. Consider using a compatibilizer to improve interfacial adhesion. |
| Precipitation during Solvent Evaporation | The solvent evaporated too quickly, causing the this compound to crash out of the solution. Slow down the evaporation rate by covering the casting dish with a perforated lid or placing it in a controlled environment. |
| High POSS Concentration | The concentration of this compound exceeds its solubility limit in the polymer. Reduce the weight percentage of this compound in the formulation.[3] |
Problem 3: Mechanical properties of the composite are worse than the neat polymer.
| Possible Cause | Troubleshooting Step |
| Agglomerates Acting as Defects | Poorly dispersed this compound aggregates act as stress concentration points, leading to premature failure. Improve dispersion through better solvent selection, the use of ultrasonication, or by optimizing melt blending parameters. |
| Degradation during Processing | High temperatures during melt blending may have degraded the polymer or the this compound. Perform thermogravimetric analysis (TGA) on the individual components to determine their degradation temperatures and adjust processing temperatures accordingly. |
| Lack of Interfacial Adhesion | Even with good dispersion, weak interaction between the this compound and the polymer matrix can lead to poor stress transfer. Consider using a compatibilizer or a reactive this compound that can form covalent bonds with the polymer. |
Quantitative Data Summary
Table 1: Hansen Solubility Parameters (HSP) of Selected Solvents and Polymers
| Material | δD (MPa¹ᐟ²) | δP (MPa¹ᐟ²) | δH (MPa¹ᐟ²) |
| Solvents | |||
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Polymers | |||
| Polystyrene (PS) | 18.6 | 6.0 | 4.1 |
| Poly(methyl methacrylate) (PMMA) | 18.6 | 10.5 | 7.5 |
| Polycarbonate (PC) | 19.3 | 9.1 | 6.3 |
| Polycaprolactone (PCL) | 17.7 | 7.1 | 8.5 |
| Polylactic acid (PLA) | 16.4 | 9.0 | 6.8 |
Table 2: Effect of this compound on Mechanical Properties of Poly(L-lactic acid) (PLLA)
| This compound Content (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 0 | 55.2 | 2.1 | 4.5 |
| 1 | 62.1 | 2.5 | 3.9 |
| 3 | 58.4 | 2.3 | 3.2 |
| 5 | 53.8 | 2.2 | 2.8 |
Data is representative and adapted from studies on similar POSS-polymer systems. Actual values will vary depending on the specific this compound, polymer, and processing conditions.
Experimental Protocols
Protocol 1: Solvent Casting for Preparing this compound/Polymer Films
-
Selection of Solvent: Choose a common solvent for both the this compound and the polymer using Hansen Solubility Parameters as a guide. Tetrahydrofuran (THF) or chloroform are common starting points for many polymers.
-
Polymer Solution Preparation: Dissolve the desired amount of polymer in the selected solvent. Stir using a magnetic stirrer until the polymer is fully dissolved. This may take several hours.
-
This compound Solution Preparation: In a separate container, dissolve the this compound in the same solvent. If dissolution is slow, ultrasonication for 15-30 minutes can be applied.
-
Mixing: Add the this compound solution to the polymer solution dropwise while stirring. Continue stirring the mixture for at least one hour to ensure homogeneity.
-
Casting: Pour the final solution into a flat, level petri dish or onto a glass plate.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature. To control the evaporation rate, the casting surface can be partially covered. Slow evaporation is crucial to prevent phase separation.
-
Drying: Once the film appears dry, place it in a vacuum oven at a temperature slightly above the boiling point of the solvent for 24-48 hours to remove any residual solvent.
-
Film Removal: Carefully peel the dried film from the casting surface.
Protocol 2: Melt Blending of this compound with a Thermoplastic Polymer
-
Drying: Dry both the polymer pellets and the this compound powder in a vacuum oven at an appropriate temperature (e.g., 80 °C for polyesters) for at least 12 hours to remove any moisture, which can cause degradation during melt processing.
-
Premixing: Dry blend the polymer pellets and this compound powder in the desired weight ratio in a sealed bag by manually shaking for several minutes.
-
Melt Extrusion:
-
Set the temperature profile of the twin-screw extruder based on the processing window of the polymer. The temperature should be high enough to ensure the polymer is fully molten but below its degradation temperature.
-
Feed the premixed material into the extruder at a constant rate.
-
The screw speed should be set to ensure adequate mixing without causing excessive shear degradation. A typical range is 100-200 RPM.
-
-
Cooling and Pelletizing: The extruded strand is cooled in a water bath and then fed into a pelletizer to produce composite pellets.
-
Specimen Preparation: The composite pellets are then dried again and can be used for subsequent processing, such as injection molding or compression molding, to create specimens for testing.
Protocol 3: Ultrasonication-Assisted Dispersion
-
Solution Preparation: Prepare a solution of the polymer and this compound in a suitable solvent as described in the solvent casting protocol.
-
Ultrasonication:
-
Use a probe sonicator for optimal energy transfer.
-
Place the vessel containing the solution in an ice bath to prevent overheating during sonication.
-
Set the sonicator to a moderate amplitude (e.g., 50-70%) to avoid polymer degradation.
-
Apply sonication in pulsed mode (e.g., 10 seconds on, 5 seconds off) for a total sonication time of 15-30 minutes.
-
-
Post-Sonication: After sonication, stir the solution for a further 30 minutes before proceeding with casting or other processing steps.
Visualizations
Caption: Experimental workflow for preparing and characterizing this compound polymer composites.
Caption: Troubleshooting logic for poor this compound dispersion in a polymer matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. Dispersion - Hybrid Plastics [hybridplastics.com]
- 7. kinampark.com [kinampark.com]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 10. phantomplastics.com [phantomplastics.com]
Technical Support Center: Diol-POSS Nanoparticle Aggregation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the aggregation of Diol-POSS (Polyhedral Oligomeric Silsesquioxane) nanoparticles. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound nanoparticle aggregation?
A1: Aggregation of this compound nanoparticles is primarily driven by a combination of factors aimed at reducing the high surface energy of the nanoparticles. These include:
-
Intermolecular Hydrogen Bonding: The diol functional groups on the surface of the POSS cage are capable of forming strong hydrogen bonds with each other, leading to the formation of agglomerates.
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Van der Waals Forces: These are weak, short-range attractive forces that exist between all molecules and nanoparticles. While individually weak, they can become significant when nanoparticles are in close proximity.
-
Solvent Effects: The stability of a this compound nanoparticle dispersion is highly dependent on the solvent. In non-polar or poorly matching solvents, nanoparticle-nanoparticle interactions can be more favorable than nanoparticle-solvent interactions, leading to aggregation.
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High Concentrations: At higher concentrations, the probability of collisions between nanoparticles increases, which can lead to aggregation.[1]
-
pH and Ionic Strength: Changes in pH and the presence of salts in the dispersion medium can affect the surface charge of the nanoparticles, potentially leading to aggregation.[2]
Q2: How does the "diol" functionality specifically contribute to aggregation?
A2: The two hydroxyl (-OH) groups of the diol functionality are prone to forming hydrogen bonds. When two this compound nanoparticles come into close contact, the hydroxyl groups on their surfaces can interact, creating a bridge that holds the particles together. This is a significant factor, particularly in non-polar solvents where these hydrogen bonds are stronger.
Q3: What are the general strategies to prevent this compound nanoparticle aggregation?
A3: The primary strategies to prevent aggregation focus on overcoming the attractive forces between nanoparticles. This can be achieved through:
-
Steric Stabilization: This involves attaching long-chain molecules (polymers) to the nanoparticle surface. These molecules create a physical barrier that prevents nanoparticles from getting close enough to aggregate. Poly(ethylene glycol) (PEG) is a commonly used steric stabilizer.[1]
-
Electrostatic Stabilization: This strategy involves modifying the nanoparticle surface to create a net positive or negative charge. The resulting electrostatic repulsion between similarly charged nanoparticles keeps them dispersed. The effectiveness of this method is highly dependent on the pH and ionic strength of the medium.
-
Solvent Optimization: Choosing an appropriate solvent is crucial. A good solvent will interact favorably with the this compound nanoparticles, creating a solvation layer that helps to keep them separated. For this compound, polar solvents that can hydrogen bond with the diol groups are often a good starting point.
-
Control of Concentration: Working with lower concentrations of nanoparticles can reduce the frequency of collisions and, therefore, the rate of aggregation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness in the dispersion. | Severe aggregation and settling of nanoparticles. | 1. Re-disperse: Use sonication (bath or probe) to break up aggregates. 2. Solvent Change: If aggregation persists, consider changing to a more polar solvent that can better solvate the diol groups. 3. Add Stabilizer: Introduce a steric stabilizer like PEG or an electrostatic stabilizer. |
| Inconsistent results in characterization (e.g., DLS). | Presence of a wide range of aggregate sizes. | 1. Filtration: Use a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove large aggregates before measurement. 2. Optimize Dispersion Protocol: Ensure your sonication or mixing protocol is consistent and sufficient to break up agglomerates. |
| Aggregation occurs after a change in experimental conditions (e.g., adding a salt). | Disruption of electrostatic stabilization or changes in solvent quality. | 1. Evaluate Ionic Strength: If using electrostatic stabilization, minimize the addition of salts. 2. Use Steric Stabilization: Steric stabilizers are generally less sensitive to changes in ionic strength. |
| Aggregation in a non-polar solvent. | Strong hydrogen bonding between diol groups is favored over nanoparticle-solvent interaction. | 1. Surface Modification: Cap the diol groups with a non-polar functional group to reduce hydrogen bonding. 2. Use a Co-solvent: Introduce a small amount of a polar co-solvent to disrupt hydrogen bonding between nanoparticles. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Dispersion
-
Solvent Selection: Choose a high-purity, polar, aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Weighing: Accurately weigh the desired amount of this compound nanoparticles in a clean, dry vial.
-
Solvent Addition: Add the chosen solvent to the vial to achieve the desired concentration (start with a low concentration, e.g., 1 mg/mL).
-
Dispersion:
-
Initial Mixing: Vortex the mixture for 1-2 minutes to wet the powder.
-
Sonication: Place the vial in a bath sonicator for 15-30 minutes. The water in the sonicator should be at room temperature. For more stubborn aggregates, a probe sonicator can be used, but care must be taken to avoid overheating the sample.
-
-
Filtration (Optional): If large aggregates are suspected, filter the dispersion through a 0.45 µm PTFE syringe filter.
-
Characterization: Immediately characterize the dispersion using Dynamic Light Scattering (DLS) to determine the hydrodynamic size and polydispersity index (PDI).
Protocol 2: Characterization of Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare the this compound dispersion as described in Protocol 1. Ensure the sample is visually clear and free of large particles.
-
Cuvette Preparation: Clean the DLS cuvette thoroughly with a suitable solvent and dry it with filtered air or nitrogen.
-
Sample Loading: Carefully pipette the nanoparticle dispersion into the cuvette, avoiding the introduction of air bubbles.
-
Equilibration: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature for at least 5 minutes.
-
Measurement: Perform the DLS measurement according to the instrument's instructions. Collect data for a sufficient duration to obtain a stable correlation function.
-
Data Analysis: Analyze the correlation function to obtain the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A low PDI value (typically < 0.2) indicates a monodisperse sample with minimal aggregation.
Protocol 3: Assessment of Surface Charge using Zeta Potential Measurement
-
Sample Preparation: Prepare the this compound dispersion in the desired medium (e.g., deionized water with a specific pH).
-
Cell Preparation: Use a clean, dedicated folded capillary cell for the measurement.
-
Sample Loading: Inject the sample into the cell, ensuring no air bubbles are trapped.
-
Measurement: Place the cell in the instrument and perform the zeta potential measurement. The instrument will apply an electric field and measure the velocity of the nanoparticles.
-
Data Analysis: The instrument software will calculate the zeta potential based on the electrophoretic mobility. A zeta potential with a magnitude greater than |30| mV generally indicates good electrostatic stability.
Quantitative Data Summary
| Parameter | Technique | Typical Values for Stable Dispersions | Indication of Aggregation |
| Hydrodynamic Diameter (Z-average) | Dynamic Light Scattering (DLS) | Consistent with primary particle size + solvation layer | Significantly larger than expected primary particle size |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | > 0.3, multiple peaks in the size distribution |
| Zeta Potential | Electrophoretic Light Scattering | > |30| mV | < |15| mV (approaching neutral) |
| Visual Observation | Naked Eye | Clear, transparent dispersion | Cloudiness, turbidity, or visible precipitates |
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for Diol-POSS Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of Diol-POSS (Polyhedral Oligomeric Silsesquioxane).
Troubleshooting Guide
This guide addresses common issues encountered during this compound polymerization, particularly in the synthesis of polyurethanes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Viscosity of Prepolymer/Polymer Solution | - High molecular weight of the prepolymer. - High concentration of reactants. - Strong intermolecular interactions. | - Reduce the reaction time to lower the molecular weight. - Use a solvent to reduce the viscosity and improve monomer mobility. - Adjust the stoichiometry of the reactants. |
| Gel Formation or Insoluble Polymer | - Excessive cross-linking. - Side reactions, such as allophanate formation at elevated temperatures. | - Carefully control the stoichiometry ([NCO]/[OH] ratio). - Lower the reaction temperature to minimize side reactions. - Reduce the amount of catalyst or use a less reactive catalyst. |
| Low Molecular Weight or Incomplete Reaction | - Insufficient reaction time. - Impurities in reactants or solvent (e.g., water reacting with isocyanates). - Inadequate catalyst concentration. | - Increase the reaction time.[1] - Ensure all reactants and solvents are thoroughly dried before use. - Optimize the catalyst concentration. |
| Poor Solubility/Dispersion of this compound | - Inherent crystalline nature and low solubility of some POSS compounds. | - Select a suitable solvent that can dissolve both the this compound and other reactants. - Consider functionalizing the POSS cage with more compatible organic groups.[2] |
| Phase Separation in the Final Polymer | - Poor miscibility between the POSS nano-fillers and the polymer matrix. | - Incorporate POSS into the polymer backbone through copolymerization rather than physical blending to prevent macroscopic phase separation.[3] - Functionalize the POSS to improve interactions with the polymer matrix. |
| Inconsistent Batch-to-Batch Results | - Variations in reactant purity. - Poor control over reaction parameters (temperature, time, stirring). | - Use reactants from the same batch with known purity. - Precisely control and monitor all reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for the stoichiometry of this compound to diisocyanate?
A1: For the synthesis of polyurethane prepolymers, a stoichiometric excess of the diisocyanate is typically used. The molar ratio of isocyanate groups to hydroxyl groups ([NCO]/[OH]) is a critical parameter that influences the final properties of the polymer. Ratios can be adjusted to control the molecular weight and degree of cross-linking.
Q2: What are the recommended reaction temperatures for this compound polymerization?
A2: Reaction temperatures should be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to undesirable side reactions, such as the formation of allophanate linkages, which can cause branching and broadening of the molecular weight distribution.[4] A typical starting range is 60-80°C.[1]
Q3: How does reaction time affect the properties of the resulting polymer?
A3: Reaction time directly impacts the molecular weight and viscosity of the polymer. Longer reaction times generally lead to higher molecular weight and viscosity.[1][5] However, excessively long reaction times can increase the likelihood of side reactions and gelation. It is crucial to monitor the reaction progress, for instance, by measuring the isocyanate content.
Q4: What catalysts are commonly used for this compound polymerization with isocyanates?
A4: Tertiary amines and organotin compounds, such as dibutyltin dilaurate (DBTDL), are common catalysts for polyurethane synthesis.[6] The choice and concentration of the catalyst will affect the reaction rate and the potential for side reactions.
Q5: How can I improve the dispersion of this compound in my polymer matrix?
A5: To improve dispersion and avoid issues like aggregation, it is often preferred to chemically incorporate the this compound into the polymer chain through copolymerization. This creates covalent bonds between the POSS and the polymer, preventing phase separation that can occur with simple physical blending.[3] Additionally, selecting appropriate solvents that can solubilize all components is crucial.
Experimental Protocols
Synthesis of a this compound Based Polyurethane Prepolymer
This protocol describes a common two-step prepolymer method for synthesizing a polyurethane.
Materials:
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Diol-functionalized POSS
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Diisocyanate (e.g., isophorone diisocyanate (IPDI), hexamethylene diisocyanate (HDI))
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Solvent (e.g., anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF))
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Catalyst (e.g., dibutyltin dilaurate (DBTDL))
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Chain extender (e.g., 1,4-butanediol (BDO))
Procedure:
-
Drying of Reactants: Thoroughly dry the this compound and any other polyols under vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any residual water. Dry the solvent over molecular sieves.
-
Prepolymer Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve the dried this compound in the anhydrous solvent.
-
Add the diisocyanate to the solution while stirring under a nitrogen atmosphere. A typical starting molar ratio of NCO to OH groups is 2:1.
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Add a catalytic amount of DBTDL (e.g., 0.05 wt%).
-
Heat the reaction mixture to a controlled temperature (e.g., 80°C) and maintain for a set period (e.g., 2-4 hours).[6]
-
Monitor the reaction progress by titrating the isocyanate (NCO) content.
-
-
Chain Extension:
-
Once the desired NCO content is reached, cool the prepolymer solution.
-
Slowly add the chain extender (e.g., BDO) dissolved in the anhydrous solvent to the prepolymer solution with vigorous stirring.
-
Continue the reaction until the polymerization is complete, which can be confirmed by the disappearance of the NCO peak in the FTIR spectrum.
-
-
Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Filter and wash the polymer precipitate.
-
Dry the final polymer product in a vacuum oven.
-
Data Presentation
Table 1: Effect of Reaction Time on Polyurethane Prepolymer Properties
| Reaction Time (hours) | Weight Average Molecular Weight (Mw) | Viscosity (Pa·s) | Polydispersity Index (PDI) |
| 1 | Low | Low | - |
| 2 | Increasing | Increasing | - |
| 3 | Higher | Higher | Sharp Increase |
| 4 | Highest | Highest | - |
Note: This table is a qualitative summary based on trends reported in the literature.[1] Actual values will depend on the specific reactants and conditions.
Table 2: Influence of Temperature on Side Product Formation
| Reaction Temperature (°C) | Allophanate Linkage Formation |
| Low (e.g., <100°C) | Negligible |
| High (e.g., 145°C) | Significant (up to 10% of nitrogen atoms) |
Data derived from studies on polyurethane prepolymer synthesis.[4]
Visualizations
Caption: Experimental workflow for this compound polyurethane synthesis.
Caption: Troubleshooting logic for common this compound polymerization issues.
References
Technical Support Center: Diol-POSS Based Polyurethane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of Diol-POSS (Polyhedral Oligomeric Silsesquioxane) based polyurethanes. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in polyurethane synthesis?
A1: this compound refers to a Polyhedral Oligomeric Silsesquioxane cage structure that has been functionalized with two hydroxyl (-OH) groups.[1] These diol functionalities allow POSS to be chemically incorporated into the polyurethane backbone as a chain extender or as a cross-linking agent.[1][2] The incorporation of the rigid, inorganic POSS nanocage into the polymer matrix can significantly enhance the thermal, mechanical, and surface properties of the resulting polyurethane.[3][4]
Q2: What are the main components required for this compound based polyurethane synthesis?
A2: The primary components for synthesizing this compound based polyurethanes are:
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Diisocyanate: The source of the isocyanate (-NCO) groups that react with hydroxyl groups. Common examples include 4,4'-diphenylmethane diisocyanate (MDI) and hexamethylene diisocyanate (HDI).[4][5]
-
Polyol: A long-chain diol that forms the soft segment of the polyurethane, providing flexibility. Examples include poly(tetramethylene glycol) (PTMG) and polycaprolactone diol (PCL).[1][4]
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This compound: A diol-functionalized POSS that acts as a chain extender or cross-linker, forming the hard segments.[1][4]
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Catalyst: To control the reaction rate. Tin-based catalysts like dibutyltin dilaurate (DBTDL) are common.[6]
-
Solvent: To dissolve the reactants and control viscosity. Common solvents include N,N-dimethylformamide (DMF) and tetrahydrofuran (THF).[1][7]
Q3: What are the general methods for synthesizing this compound based polyurethanes?
A3: The two main methods are the one-shot method and the prepolymer method.[5][8]
-
One-shot method: All reactants (diisocyanate, polyol, this compound, and catalyst) are mixed together and allowed to react simultaneously.[5]
-
Prepolymer method: The diisocyanate is first reacted with the polyol to form an isocyanate-terminated prepolymer. In the second stage, the this compound and any other chain extenders are added to the prepolymer to form the final polyurethane.[4][8]
Troubleshooting Guide
Issue 1: The final polyurethane product is foamy or contains bubbles.
Q: My synthesized polyurethane has a foamy texture with visible bubbles. What is the likely cause and how can I prevent this?
A: The most probable cause is moisture contamination .[9][10] Isocyanates are highly reactive with water (moisture), leading to the formation of an unstable carbamic acid which then decomposes into an amine and carbon dioxide gas.[6] This CO2 generation is what causes the bubbling and foaming.[6][9] Both polyols and isocyanates are hygroscopic and can absorb moisture from the atmosphere.[9][10]
Solutions:
-
Drying of Reactants and Solvents: Thoroughly dry all polyols, this compound, and solvents before use. Fillers should also be oven-dried.[9] Using moisture scavengers like zeolites can also be effective.[6]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as dry nitrogen.[1] Purging the headspace of reactant containers with nitrogen before sealing can prevent moisture ingress during storage.[9][11]
-
Proper Handling: Avoid exposing reactants to the atmosphere for extended periods. If a container is partially used, flush the headspace with nitrogen before resealing.[11]
-
Catalyst Selection: The choice of catalyst can influence the reaction with water. Some catalysts can suppress the water-isocyanate reaction.[6]
Issue 2: The polymerization is incomplete, resulting in a low molecular weight polymer or a sticky, uncured product.
Q: The resulting polymer is tacky and has poor mechanical properties, suggesting incomplete polymerization. What could be the reasons?
A: Incomplete polymerization can stem from several factors:
-
Incorrect Stoichiometry: An improper ratio of isocyanate to hydroxyl groups (NCO:OH ratio) is a common cause. An excess or deficit of isocyanate will leave unreacted functional groups, leading to a low molecular weight polymer.
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Insufficient Catalyst: The catalyst concentration might be too low, resulting in a very slow reaction that does not go to completion within the given timeframe.
-
Low Reaction Temperature: The reaction temperature may be too low to achieve a sufficient reaction rate.
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Moisture Contamination: As mentioned previously, moisture consumes isocyanate groups, which alters the stoichiometry and leads to an incomplete reaction.[12]
-
Impure Reactants: The purity of the diisocyanate, polyol, or this compound can affect the reaction.[12]
Solutions:
-
Verify Stoichiometry: Carefully calculate and measure the amounts of all reactants to ensure the desired NCO:OH ratio. It is common to use a slight excess of isocyanate to account for any potential side reactions with trace moisture.[9]
-
Optimize Catalyst Concentration: The amount of catalyst can be systematically varied to find the optimal concentration for your specific system.
-
Adjust Reaction Temperature and Time: Increasing the reaction temperature can enhance the reaction rate. The reaction time should also be sufficient for the polymerization to reach completion.
-
Ensure Reactant Purity: Use reactants of high purity and verify their specifications.
Issue 3: The reaction mixture gels prematurely.
Q: My reaction mixture becomes a gel before I can cast it or complete the synthesis. How can I prevent premature gelling?
A: Premature gelling is often due to an excessively fast reaction rate or the formation of cross-linked networks sooner than intended.
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High Catalyst Concentration: Too much catalyst can lead to a very rapid, uncontrollable polymerization.
-
High Reaction Temperature: Elevated temperatures can significantly accelerate the reaction, reducing the pot life.
-
Solvent Effects: The choice of solvent can influence the reaction rate.[13][14] Some solvents may promote faster reaction kinetics.
-
Di-functional vs. Multi-functional Reactants: If your this compound has more than two hydroxyl groups, or if there are other multi-functional reactants, cross-linking will occur, which can lead to gelation.
Solutions:
-
Reduce Catalyst Concentration: Lower the amount of catalyst to slow down the reaction.
-
Control Reaction Temperature: Conduct the reaction at a lower temperature to extend the pot life.
-
Solvent Selection: Choose a solvent that provides a more controlled reaction rate. The viscosity of the solvent can also play a role in reactant diffusion.[13]
-
Prepolymer Method: The prepolymer method can offer better control over the reaction. By forming the prepolymer first, the final, and often faster, chain extension or cross-linking step can be better managed.[4]
Experimental Protocols
General Protocol for this compound Polyurethane Synthesis (Prepolymer Method)
This is a generalized protocol and may require optimization for specific reactants and desired polymer properties.
-
Drying: Dry the polyol and this compound under vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any residual moisture. Dry the solvent over molecular sieves.
-
Prepolymer Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add the dried polyol and diisocyanate.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80°C) under a nitrogen atmosphere with constant stirring.
-
Add the catalyst (e.g., DBTDL) to the mixture.
-
Allow the reaction to proceed for a specified time (e.g., 2-4 hours) to form the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by titrating the NCO content.
-
-
Chain Extension:
-
Dissolve the dried this compound in a dried solvent.
-
Slowly add the this compound solution to the prepolymer mixture with vigorous stirring.
-
Continue the reaction at the same temperature until the desired molecular weight is achieved. This can be monitored by techniques like Gel Permeation Chromatography (GPC) or by observing the increase in viscosity.
-
-
Casting and Curing:
-
Pour the final polyurethane solution into a mold.
-
Cure the material in an oven at a specific temperature and for a specific duration to remove the solvent and complete any remaining reactions.
-
Data Presentation
Table 1: Example of Reactant Molar Ratios for this compound Polyurethane Synthesis
| Sample ID | Diisocyanate (mol) | Polyol (mol) | This compound (mol) | NCO:OH Ratio |
| PU-POSS-1 | 2.0 | 1.0 | 1.0 | 1.0:1.0 |
| PU-POSS-2 | 2.2 | 1.0 | 1.0 | 1.1:1.0 |
| PU-POSS-3 | 3.0 | 2.0 | 1.0 | 1.0:1.0 |
Table 2: Typical Reaction Conditions for this compound Polyurethane Synthesis
| Parameter | Condition |
| Reaction Temperature | 60 - 90 °C |
| Reaction Time | 4 - 12 hours |
| Catalyst | Dibutyltin dilaurate (DBTDL) |
| Catalyst Concentration | 0.01 - 0.1 wt% |
| Solvent | DMF, THF, Toluene |
| Atmosphere | Dry Nitrogen |
Visualizations
Caption: Experimental workflow for the prepolymer synthesis of this compound based polyurethane.
Caption: Logical relationships in troubleshooting common polyurethane synthesis issues.
References
- 1. Recent Advances in Polyurethane/POSS Hybrids for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of a Novel Fluorine-Containing Polyether Waterborne Polyurethane with POSS as a Cross-Linking Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. l-i.co.uk [l-i.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. resinlab.com [resinlab.com]
- 10. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 11. innovative-polymers.com [innovative-polymers.com]
- 12. echemi.com [echemi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Thermal Stability of Diol-POSS Composites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diol-POSS (Polyhedral Oligomeric Silsesquioxane) composites. The aim is to address common challenges encountered during synthesis and characterization, with a focus on enhancing thermal stability.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and analysis of this compound composites.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| TS-001 | Poor Dispersion of this compound in Polymer Matrix | 1. High van der Waals forces leading to agglomeration.[1] 2. Incompatibility between the this compound organic substituents and the polymer matrix. 3. Inadequate mixing or sonication time. | 1. Surface Modification: Modify the surface of this compound with functional groups compatible with the polymer matrix. 2. Solvent Selection: Use a co-solvent system that can dissolve both the this compound and the polymer effectively. 3. High-Shear Mixing/Ultrasonication: Employ high-shear mixing or ultrasonication to break down agglomerates. Optimize the duration and power of sonication.[2] 4. In-situ Polymerization: Polymerize the matrix in the presence of this compound to promote better dispersion. |
| TS-002 | Incomplete Curing of Epoxy-POSS Composites | 1. Steric hindrance from the bulky POSS cage, which can impede the cross-linking reaction.[2] 2. The this compound may not be fully participating in the reaction. | 1. Adjust Curing Agent Stoichiometry: Increase the amount of curing agent to compensate for any unreacted epoxy groups. 2. Optimize Curing Profile: Increase the curing temperature or time to ensure complete reaction. Monitor the curing process using Differential Scanning Calorimetry (DSC). 3. Catalyst Addition: Use a suitable catalyst to promote the curing reaction. |
| TS-003 | Unexpectedly Low Thermal Stability Improvement | 1. Poor dispersion of this compound, leading to stress concentration points. 2. Low concentration of this compound. 3. Degradation of this compound during processing at high temperatures. | 1. Improve Dispersion: Refer to issue TS-001 for solutions. 2. Increase this compound Content: Gradually increase the weight percentage of this compound.[3] Note that exceeding an optimal concentration may lead to agglomeration. 3. Processing Temperature Control: Ensure that the processing temperature does not exceed the degradation temperature of the this compound. |
| TS-004 | Inconsistent TGA Results | 1. Sample preparation inconsistencies (e.g., size, weight). 2. Variations in the heating rate. 3. Contamination of the sample. | 1. Standardize Sample Preparation: Use a consistent sample weight and form for all TGA runs. 2. Consistent Heating Rate: Use the same heating rate for all experiments to ensure comparability of results. 3. Ensure Sample Purity: Thoroughly clean all equipment and ensure the sample is free from solvents or other contaminants. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound to enhance the thermal stability of composites.
1. How does this compound improve the thermal stability of polymer composites?
The incorporation of this compound into a polymer matrix enhances thermal stability through several mechanisms:
-
Nanoreinforcement: The rigid, inorganic Si-O-Si core of the POSS molecule restricts the thermal motion of polymer chains at elevated temperatures.[4]
-
Char Formation: During thermal decomposition, the POSS cages can promote the formation of a stable silica-like char layer on the surface of the composite.[5] This layer acts as an insulating barrier, slowing down the degradation of the underlying polymer.
-
Barrier to Volatiles: The char layer can also trap flammable gases released during decomposition, further inhibiting the combustion process.
2. What is the typical concentration range for this compound in composites to see a significant improvement in thermal stability?
The optimal concentration of this compound can vary depending on the polymer matrix and the specific this compound used. However, significant improvements in thermal stability are often observed at loadings ranging from 1 wt% to 10 wt%.[3][6] It is crucial to optimize the concentration, as excessive amounts can lead to agglomeration and a potential decrease in thermal properties.
3. Can the organic groups on the this compound cage affect the thermal stability of the composite?
Yes, the organic substituents on the POSS cage play a critical role. The thermal stability of the organic groups themselves will influence the onset of degradation. Additionally, the compatibility of these groups with the polymer matrix is key to achieving good dispersion, which is essential for maximizing the thermal stability enhancement.
4. What are the key characterization techniques to evaluate the thermal stability of this compound composites?
The primary techniques are:
-
Thermogravimetric Analysis (TGA): Measures the weight loss of a material as a function of temperature. Key parameters include the onset of degradation temperature (Tonset), the temperature at 5% or 10% weight loss (T5%, T10%), and the char yield at a high temperature.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the glass transition temperature (Tg), melting temperature (Tm), and curing behavior. An increase in Tg can indicate restricted polymer chain mobility due to the presence of POSS.[7]
5. How can I confirm that the this compound has been successfully incorporated into the polymer matrix?
Several techniques can be used for confirmation:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic Si-O-Si stretching vibrations of the POSS cage in the composite.
-
X-ray Diffraction (XRD): To observe the crystalline structure of POSS and its dispersion state within the polymer matrix.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and dispersion of POSS particles within the polymer matrix.[3]
Quantitative Data Summary
The following tables summarize the quantitative improvements in thermal stability observed in various this compound composite systems.
Table 1: Enhancement of Thermal Degradation Temperatures
| Polymer Matrix | This compound Type | This compound (wt%) | T5% (°C) (Neat Polymer) | T5% (°C) (Composite) | Improvement in T5% (°C) | Reference |
| Polyurethane (PU) | 1,2-Propanediolisobutyl-POSS | 1.2 | ~310 | ~340 | +30 | [7] |
| Epoxy Resin | Glycidyloxypropyl-heptaisobutyl-POSS | 10 | ~350 | ~365 | +15 | [6] |
| Poly(lactic acid) (PLLA) | - | - | ~302 | - | - | [8] |
Note: Data is compiled from various sources and specific values may vary based on experimental conditions.
Table 2: Char Yield Enhancement
| Polymer Matrix | This compound Type | This compound (wt%) | Char Yield at 700°C (%) (Neat Polymer) | Char Yield at 700°C (%) (Composite) | Improvement in Char Yield (%) | Reference |
| Polyurethane (PU) | 1,2-Propanediolisobutyl-POSS | 4.6 | ~5 | ~15 | +10 | [3] |
| Epoxy Resin | Glycidyloxypropyl-heptaisobutyl-POSS | 10 | ~18 | ~25 | +7 | [6] |
Experimental Protocols
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and degradation profile of this compound composites.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the composite sample into a TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min).
-
Record the weight loss as a function of temperature.
-
Analyze the data to determine Tonset, T5%, T10%, and char yield.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the this compound composites.
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh 5-10 mg of the composite sample into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected Tg or melting point at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Reheat the sample at the same controlled rate. This second heating scan is typically used to determine the Tg, as it erases the thermal history of the sample.
-
Analyze the heat flow curve to identify the Tg as a step change in the baseline.
-
3. Scanning Electron Microscopy (SEM)
-
Objective: To visualize the morphology and dispersion of this compound within the polymer matrix.
-
Apparatus: Scanning Electron Microscope.
-
Procedure:
-
Cryogenically fracture the composite sample to expose a fresh, representative cross-section.
-
Mount the fractured sample on an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Insert the sample into the SEM chamber and evacuate to a high vacuum.
-
Acquire images of the fracture surface at various magnifications to observe the dispersion of POSS particles. Look for signs of agglomeration or phase separation.
-
Visualizations
Caption: Experimental workflow for synthesis and characterization of this compound composites.
Caption: Troubleshooting logic for enhancing the thermal stability of this compound composites.
References
- 1. Recent Advances in Polyurethane/POSS Hybrids for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Characterization of Diol-POSS Materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of Diol-functionalized Polyhedral Oligomeric Silsesquioxane (Diol-POSS) materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in characterizing this compound materials?
A1: Researchers often face challenges related to the hybrid organic-inorganic nature of this compound. Key difficulties include ensuring complete solubility and preventing aggregation during analysis, accurately interpreting spectroscopic and thermal data due to the complex structure, and preparing uniform samples for morphological analysis.[1][2]
Q2: Why is my this compound material showing poor solubility in common organic solvents?
A2: The solubility of this compound can be limited by the crystalline nature of the POSS cage and strong intermolecular hydrogen bonding from the diol functionalities.[1] Inadequate solubility can lead to aggregation, which significantly impacts characterization results. Consider using a wider range of solvents, including polar aprotic solvents, or employing techniques like sonication or gentle heating to improve dissolution.
Q3: Can I use the same characterization techniques for this compound as for traditional polymers or silica nanoparticles?
A3: While many techniques overlap, the interpretation of the data requires careful consideration of the unique this compound structure. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, the silicon-oxygen cage can influence the chemical shifts of the organic substituents.[1] Similarly, thermal analysis may show complex degradation patterns reflecting both the organic and inorganic components.[1][3][4]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause | Troubleshooting Steps |
| Broad or poorly resolved peaks in ¹H or ¹³C NMR. | Aggregation of this compound molecules in the NMR solvent. | - Use a more appropriate deuterated solvent (e.g., DMSO-d₆, DMF-d₇).- Decrease the sample concentration.- Perform the NMR analysis at an elevated temperature to disrupt aggregates. |
| Difficulty in assigning peaks corresponding to the organic diol groups. | Overlapping signals with other organic substituents on the POSS cage. | - Utilize 2D NMR techniques (e.g., COSY, HSQC) for better spectral resolution and correlation of signals. |
| Inaccurate integration values for proton signals. | Presence of residual solvent or moisture. | - Ensure the this compound sample is thoroughly dried under vacuum before analysis.- Use a co-solvent with a known proton signal as an internal standard for accurate quantification. |
Thermal Analysis (TGA & DSC)
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected weight loss at low temperatures in Thermogravimetric Analysis (TGA). | Presence of residual solvent or absorbed moisture. | - Pre-heat the sample at a low temperature (e.g., 100-120 °C) under an inert atmosphere before the main TGA run.[5][6] |
| Complex or multi-step degradation profile in TGA. | The hybrid nature of this compound leads to separate degradation events for the organic and inorganic components. | - Perform TGA at different heating rates to better resolve the degradation steps.- Analyze the evolved gases using a coupled technique like TGA-MS to identify the degradation products. |
| Absence of a clear melting point or glass transition in Differential Scanning Calorimetry (DSC). | This compound may not exhibit a sharp melting point due to its molecular structure and potential for sublimation.[1] The glass transition may be weak or broad. | - Use a modulated DSC (MDSC) to separate the reversing and non-reversing heat flow signals, which can help in identifying weak transitions.[4] |
| Observing a significant mass loss in TGA without a corresponding thermal event in DSC. | The decomposition process might have a very low enthalpy change that is below the detection limit of the DSC instrument.[7] | - Increase the sample mass for the DSC analysis to enhance the signal.- Correlate TGA data with other techniques to confirm the nature of the transition.[7] |
Quantitative Thermal Analysis Data for a Hypothetical this compound
| Parameter | Value | Unit | Notes |
| Onset of Decomposition (Tonset) | > 250 | °C | Varies based on the organic substituents.[1] |
| Temperature at 5% Weight Loss (Td5) | ~300 | °C | Indicates initial thermal stability. |
| Char Yield at 800 °C (in N₂) | 40-60 | % | Represents the remaining silica content. |
| Glass Transition Temperature (Tg) | Variable | °C | Often difficult to observe.[4] |
Electron Microscopy (SEM & TEM)
| Problem | Potential Cause | Troubleshooting Steps |
| Agglomerated particles observed in Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) images. | Poor dispersion of the this compound powder during sample preparation.[2] | - Disperse the sample in a suitable volatile solvent using ultrasonication before drop-casting onto the substrate.[8][9] |
| Charging effects leading to distorted SEM images. | This compound is non-conductive. | - Apply a thin conductive coating (e.g., gold or carbon) to the sample before imaging.[8][10] |
| Poor contrast in TEM images. | The electron density of the organic shell is similar to the embedding medium. | - Use staining agents (e.g., osmium tetroxide) to enhance the contrast of the organic components.[11] |
Experimental Protocols
Protocol: Sample Preparation for SEM Analysis
-
Dispersion: Disperse a small amount of this compound powder (approx. 1 mg) in 1 mL of a volatile solvent (e.g., ethanol or isopropanol) in a vial.[9]
-
Sonication: Place the vial in an ultrasonic bath for 10-15 minutes to ensure a fine and uniform dispersion.
-
Mounting: Place a carbon adhesive tab on an aluminum SEM stub.[10]
-
Deposition: Using a micropipette, drop-cast a small droplet (5-10 µL) of the dispersion onto the stub and allow the solvent to evaporate completely in a dust-free environment.
-
Coating: Sputter-coat the sample with a thin layer (5-10 nm) of gold or carbon to make it conductive and prevent charging under the electron beam.[8][12]
-
Imaging: The sample is now ready for SEM analysis.
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the dried this compound sample into a ceramic or platinum TGA pan.[5]
-
Instrument Setup: Place the sample pan and an empty reference pan into the TGA furnace.
-
Drying Step (Optional): Heat the sample to 120 °C at a rate of 10 °C/min under a nitrogen atmosphere and hold for 30 minutes to remove any residual moisture or solvent.[5]
-
Analysis: Heat the sample from 120 °C to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition and the residual mass.
Visualizing Experimental Workflows
Caption: Workflow for the characterization of this compound materials.
Caption: Troubleshooting logic for this compound characterization.
References
- 1. Why POSS-Type Compounds Should Be Considered Nanomodifiers, Not Nanofillers—A Polypropylene Blends Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 4. madisongroup.com [madisongroup.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. particletechlabs.com [particletechlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Electron Microscopy Suite [emsuite.stem.open.ac.uk]
- 9. vaccoat.com [vaccoat.com]
- 10. atascientific.com.au [atascientific.com.au]
- 11. youtube.com [youtube.com]
- 12. Electron Microscopy Techniques for Investigating Structure and Composition of Hair-Cell Stereociliary Bundles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diol-POSS Resins Viscosity Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the viscosity of Diol-POSS resins during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the viscosity of this compound resins?
A1: The viscosity of this compound resins is primarily influenced by several factors:
-
Temperature: Viscosity decreases as temperature increases.[1] This is because thermal energy increases the distance between monomer or oligomer chains, allowing them to move past each other more easily.[2]
-
POSS Concentration: The addition of solid particles like POSS to a liquid resin generally increases its viscosity.[1] At low concentrations, the effect might be minimal, but as the concentration increases, a significant rise in viscosity can be expected.
-
Solvent Content: The addition of a compatible solvent can decrease the viscosity of the resin. However, the choice of solvent is critical to ensure it doesn't negatively impact the final properties of the cured material.
-
Degree of Cure: For thermosetting resins, as the curing reaction progresses, the molecular weight increases, leading to a corresponding increase in viscosity.[1]
-
Molecular Weight of this compound: Higher molecular weight polymers generally exhibit higher viscosity.
Q2: Can I use heat to lower the viscosity of my this compound resin?
A2: Yes, heating is a common and effective method to reduce the viscosity of resin composites.[2] Increasing the temperature of the this compound resin will lower its viscosity, which can improve handling and application.[2] However, it is crucial to consider that elevated temperatures can also accelerate the curing process, reducing the working time.[1][3] Careful temperature control is necessary to balance viscosity reduction with an adequate processing window.
Q3: What type of solvents can be used to reduce the viscosity of this compound resins?
A3: The choice of solvent depends on the specific chemistry of the this compound resin. Generally, non-polar solvents may be suitable for acrylic-based resins.[4] It is essential to use a solvent that is compatible with the resin system to avoid phase separation or precipitation of the polymer. When using a solvent mixture, it's important that the more volatile, "weaker" solvents evaporate first, leaving the "stronger" solvents to keep the polymer in solution during application.[4] Always perform a small-scale compatibility test before applying to your main batch.
Q4: How does the structure of the this compound molecule affect viscosity?
A4: The viscosity of diols is influenced by the length of their hydrocarbon chains; longer chains lead to higher viscosity due to increased intermolecular interactions and the formation of extended hydrogen-bonded networks.[5] Similarly, the organic substituents on the POSS cage can affect its interaction with the diol matrix and, consequently, the overall viscosity of the resin.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High Initial Viscosity | High molecular weight of the this compound resin. | - Gently heat the resin to a temperature that lowers viscosity to a manageable level without initiating premature curing.[2]- Introduce a compatible solvent in a small, controlled amount.- Evaluate if a lower molecular weight grade of this compound is available and suitable for the application. |
| High concentration of POSS filler. | - Reduce the concentration of the POSS filler if the application allows.- Improve the dispersion of the POSS particles through methods like ultrasonication, which can help break down agglomerates.[6] | |
| Low ambient temperature. | - Work in a temperature-controlled environment and ensure the resin and all components are at a stable, elevated temperature before mixing.[1] | |
| Viscosity Increases Too Rapidly During Processing | Premature curing is occurring. | - Lower the processing temperature to slow down the reaction kinetics.[1]- Ensure that the initiator or catalyst concentration is not too high.- Use a resin system with a longer pot life. |
| Solvent is evaporating too quickly. | - Use a less volatile solvent.- Cover the resin container when not in use to minimize solvent loss. | |
| Inconsistent Viscosity Between Batches | Inaccurate measurement of components. | - Use calibrated weighing equipment for all components.- Develop and strictly follow a standard operating procedure for resin preparation. |
| Variation in ambient temperature and humidity. | - Control the environmental conditions of the laboratory. High humidity can sometimes affect the viscosity and curing of resins. | |
| Incomplete mixing of components. | - Ensure thorough and uniform mixing of the resin, curing agent, and any additives. Incomplete mixing can lead to localized areas of different viscosity. |
Experimental Protocols
Protocol 1: Viscosity Measurement using a Rotational Viscometer
This protocol is a general guideline for measuring the viscosity of this compound resins and should be adapted based on the specific instrument and material characteristics.
Objective: To determine the apparent viscosity of the this compound resin at a specific temperature and shear rate.
Materials and Equipment:
-
This compound resin sample
-
Rotational viscometer (e.g., Brookfield, Anton Paar)[7]
-
Appropriate spindle for the expected viscosity range
-
Temperature-controlled water bath or chamber[7]
-
Beaker or sample container
-
Cleaning solvents (e.g., acetone, isopropanol)
Procedure:
-
Instrument Setup:
-
Select the appropriate spindle and rotational speed based on the manufacturer's recommendations for the expected viscosity of your resin.
-
Calibrate the viscometer if necessary, following the manufacturer's instructions.
-
-
Sample Preparation:
-
Place a sufficient amount of the this compound resin into a clean, dry beaker. Ensure the sample is free of air bubbles, as they can affect the reading.[8]
-
If the measurement is to be taken at a specific temperature, place the beaker in the temperature-controlled bath and allow the sample to reach thermal equilibrium.[7] A temperature accuracy of ±0.2°C is recommended.[7]
-
-
Measurement:
-
Immerse the spindle into the resin up to the immersion mark.
-
Start the rotation of the spindle at the selected speed.
-
Allow the reading to stabilize before recording the viscosity value. For some materials, the reading may not stabilize completely; in such cases, record the viscosity after a specified period (e.g., one minute).[7]
-
It is recommended to take measurements at a torque reading between 20% and 95% for optimal accuracy.[7]
-
-
Data Recording:
-
Record the viscosity (in mPa·s or cP), temperature, spindle used, and rotational speed.
-
-
Cleaning:
-
Thoroughly clean the spindle and sample container with appropriate solvents immediately after use.
-
Visualizations
Logical Workflow for Viscosity Troubleshooting
Caption: A flowchart for troubleshooting high viscosity in this compound resins.
Experimental Workflow for Viscosity Measurement and Control
Caption: A workflow for measuring and controlling this compound resin viscosity.
References
- 1. Viscosity (resin) - A203 - CKN Knowledge in Practice Centre [compositeskn.org]
- 2. Improving Composite Resin Performance Through Decreasing its Viscosity by Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. Viscosity effects on the dynamics of diols and diol-based deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Viscosity measurement in the chemical industry | Anton Paar Wiki [wiki.anton-paar.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Overcoming Phase Separation in Diol-POSS Polymer Blends
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to phase separation in Diol-POSS polymer blends.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in polymer blends?
A1: this compound (Polyhedral Oligomeric Silsesquioxane) is a hybrid nanomaterial that possesses a silica-like, inorganic core and organic functional groups. The "diol" functionality refers to the presence of two hydroxyl (-OH) groups, which allow it to react and integrate into polymer chains, such as polyurethanes and polyesters. This compound is incorporated into polymer blends to enhance properties like mechanical strength, thermal stability, and gas permeability.
Q2: What causes phase separation in this compound polymer blends?
A2: Phase separation in polymer blends, including those with this compound, is primarily driven by thermodynamics. Most polymers are immiscible due to a very low entropy of mixing.[1] This means that even small unfavorable energetic interactions between the different polymer chains and the POSS molecules can lead to the segregation of components into distinct phases. The polarity difference between the inorganic POSS cage and the organic polymer matrix is a significant contributor to this immiscibility.
Q3: How can I tell if my this compound polymer blend has phase-separated?
A3: Phase separation can be identified through several characterization techniques:
-
Visual Inspection: Macroscopic phase separation can sometimes be observed as cloudiness or opacity in a film that should be transparent.
-
Microscopy: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can directly visualize the morphology of the blend, revealing separate domains of the constituent materials.[2][3]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) is a powerful tool to assess miscibility. A miscible blend will show a single glass transition temperature (Tg) that is intermediate to the Tgs of the individual components. Immiscible blends will exhibit two distinct Tgs corresponding to each phase.[4][5]
-
X-ray Scattering: Small-Angle X-ray Scattering (SAXS) can provide information on the size, shape, and distribution of phase-separated domains.
Q4: What is a compatibilizer and how does it work?
A4: A compatibilizer is an additive that improves the miscibility and interfacial adhesion between immiscible polymers.[6] They typically act as a bridge between the different phases. There are two main types:
-
Non-reactive compatibilizers: These are often block or graft copolymers that have segments with affinity for each of the blend components.
-
Reactive compatibilizers: These contain functional groups that can react with the polymers in the blend during processing, forming copolymers in situ at the interface, which strengthens the bond between the phases.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation and processing of this compound polymer blends.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cloudy or opaque blend when transparency is expected. | 1. Macroscopic phase separation. 2. Agglomeration of POSS nanoparticles. 3. Crystallization of one of the polymer components. | 1. Improve Mixing: Increase mixing time or intensity during melt blending or solution casting. 2. Use a Compatibilizer: Introduce a suitable compatibilizer (see below for selection). 3. Optimize Solvent System (for solution casting): Ensure the solvent used is a good solvent for all components and control the evaporation rate. A slower evaporation rate can sometimes allow for better dispersion.[7] |
| Poor mechanical properties (e.g., brittleness, low tensile strength). | 1. Poor interfacial adhesion between the this compound and the polymer matrix. 2. Large, phase-separated domains acting as stress concentration points. | 1. Introduce a Reactive Compatibilizer: Use a compatibilizer that can form covalent bonds with both the this compound (via its hydroxyl groups) and the polymer matrix. For example, a diisocyanate can react with the diol groups on POSS and hydroxyl or amine groups on a polymer. 2. Optimize Compatibilizer Concentration: The amount of compatibilizer is crucial. Too little may be ineffective, while too much can sometimes lead to its own phase separation. An optimal concentration, often between 2-5 wt%, should be determined experimentally.[8][9] |
| Two distinct glass transitions observed in DSC analysis. | 1. Immiscibility between the this compound and the polymer matrix.[4][5] | 1. Confirm Miscibility with a Single Tg: A single, sharp Tg is indicative of a miscible blend. The goal of compatibilization is to achieve this single Tg. 2. Re-evaluate Component Compatibility: Consider the solubility parameters of the this compound and the polymer. If they are significantly different, a compatibilizer is likely necessary. |
| SEM/TEM images show large, irregular domains. | 1. Coalescence of the dispersed phase during processing. 2. Insufficient compatibilization. | 1. Stabilize Morphology with Compatibilizer: A compatibilizer will reside at the interface and sterically or kinetically hinder the coalescence of droplets.[3] 2. Control Processing Conditions: For melt blending, quenching the blend after mixing can sometimes "freeze in" a finer morphology. |
Data Presentation: Impact of Compatibilization on Mechanical Properties
The following table summarizes typical improvements in mechanical properties observed in polymer blends upon the addition of a compatibilizer. While this data is for a recycled HDPE/PET blend, similar trends are expected for this compound polymer blends where improved interfacial adhesion leads to enhanced stress transfer.
| Blend Composition | Tensile Strength (MPa) | Flexural Strength (MPa) |
| rHDPE/rPET (75/25 wt/wt) - Uncompatibilized | 20.5 | 22.1 |
| rHDPE/rPET (75/25 wt/wt) - with 5 php E-GMA Compatibilizer | 25.8 | 28.0 |
| Data adapted from a study on recycled HDPE/PET blends compatibilized with ethylene-glycidyl methacrylate copolymer (E-GMA).[9] |
Experimental Protocols
Protocol 1: Solution Casting of this compound Polymer Blend Films
This protocol describes a general method for preparing this compound polymer blend films for initial miscibility studies and small-scale characterization.
Materials:
-
This compound
-
Polymer matrix (e.g., polyurethane, epoxy resin precursors)
-
Common solvent for all components (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))[7][10][11]
-
Glass petri dish or other flat substrate
-
Magnetic stirrer and hot plate
-
Vacuum oven
Procedure:
-
Dissolution of Components:
-
Separately dissolve a known weight of this compound and the polymer in the chosen solvent to create stock solutions of known concentration (e.g., 10 wt%).
-
Stir each solution at a slightly elevated temperature (e.g., 40-50 °C) until all components are fully dissolved.[7]
-
-
Blending:
-
Combine the desired volumes of the this compound and polymer solutions to achieve the target blend ratio.
-
If using a compatibilizer, add it to the polymer solution before blending with the this compound solution.
-
Stir the final blend solution for at least one hour to ensure homogeneity.
-
-
Casting:
-
Pour the homogeneous blend solution into a clean, dry petri dish.
-
Cover the petri dish with a watch glass or place it in a controlled environment to allow for slow solvent evaporation. This helps to prevent the formation of defects in the film.[7]
-
-
Drying:
-
Allow the solvent to evaporate at room temperature for 24 hours.
-
Transfer the petri dish to a vacuum oven and dry at a temperature below the boiling point of the solvent (e.g., 60-80 °C) for at least 48 hours to remove any residual solvent.[7]
-
-
Film Removal:
-
Carefully peel the dried film from the substrate. The film is now ready for characterization.
-
Protocol 2: Melt Blending of this compound with a Thermoplastic Polymer
This protocol is suitable for preparing larger quantities of this compound polymer blends for mechanical testing and other bulk property analysis.
Materials:
-
This compound powder
-
Thermoplastic polymer pellets (e.g., Polyamide, Polycarbonate)
-
Compatibilizer (if needed)
-
Internal batch mixer or twin-screw extruder
Procedure:
-
Drying:
-
Dry the this compound powder and polymer pellets in a vacuum oven at an appropriate temperature (e.g., 80-100 °C) for at least 12 hours to remove any moisture, which can cause degradation during melt processing.
-
-
Premixing:
-
In a container, thoroughly mix the dried this compound powder, polymer pellets, and any compatibilizer at the desired weight ratio. This is often referred to as "tumble mixing."
-
-
Melt Compounding:
-
Set the temperature profile of the internal mixer or extruder to be above the melting temperature of the polymer matrix.
-
Feed the premixed material into the mixer/extruder.
-
Melt compound the blend for a sufficient time (e.g., 5-10 minutes in a batch mixer) at a specific screw speed to ensure good dispersion of the this compound.
-
-
Sample Preparation:
-
Collect the extrudate or the compounded material from the mixer.
-
The material can then be pelletized for subsequent processing, such as injection molding or compression molding, to create test specimens.
-
Visualizations
Caption: A logical workflow for diagnosing and troubleshooting phase separation issues in this compound polymer blends.
References
- 1. ncnr.nist.gov [ncnr.nist.gov]
- 2. The Effect of Different Compatibilizers on the Properties of a Post-Industrial PC/PET Blend [mdpi.com]
- 3. Using Polymer Solution Casting to Deliver High-Quality Films - Tollcoating by Carestream [carestream.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Blend Composition and Compatibilizer on Mechanical and Morphological Properties of Recycled HDPE/PET Blends [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Validation & Comparative
Diol-POSS vs. Traditional Diol Chain Extenders: A Comparative Guide
In the field of polymer chemistry, particularly in the synthesis of polyurethanes (PUs), chain extenders play a pivotal role in tailoring the final properties of the material. These low-molecular-weight diols or diamines form the "hard segments" of the polymer, influencing everything from mechanical strength to thermal stability. While traditional aliphatic diols like 1,4-butanediol (BDO) have been the industry standard, a new class of hybrid organic-inorganic chain extenders, namely Diol-functionalized Polyhedral Oligomeric Silsesquioxanes (Diol-POSS), is emerging as a high-performance alternative.
This guide provides an objective comparison between this compound and traditional diol chain extenders, supported by experimental data, to inform researchers and professionals on their respective performance characteristics.
Structural and Functional Differences
The fundamental difference between traditional diols and this compound lies in their molecular architecture. Traditional diols are linear, flexible organic molecules. In contrast, this compound features a rigid, three-dimensional inorganic core of silicon and oxygen (a silsesquioxane cage) functionalized with organic chains terminating in hydroxyl (-OH) groups. This unique structure acts as a nanoscale reinforcement covalently bonded within the polymer matrix.
Performance Comparison
The incorporation of the rigid, inorganic POSS cage directly into the polyurethane backbone results in significant enhancements across multiple properties compared to polymers extended with traditional diols.
Mechanical Properties
This compound acts as a reinforcing nano-filler, leading to a simultaneous increase in modulus and tensile strength, often while maintaining high ductility. Traditional systems typically face a trade-off between stiffness and elongation.
| Property | Polyurethane with Traditional Diol (BDO) | Polyurethane with this compound (8 wt%) |
| Young's Modulus (MPa) | ~5.2 | ~38.7 |
| Tensile Strength (MPa) | ~18.1 | ~29.1 |
| Elongation at Break (%) | >1000 | >1000 |
| Data for this compound compiled from studies on aqueous polyurethane (APU) with dihydroxyl-functionalized POSS. The control APU without POSS is used as a baseline for comparison.[1] |
Thermal Properties
The presence of the silsesquioxane cage enhances thermal stability by restricting the mobility of polymer chains at elevated temperatures. This leads to improved thermal degradation resistance.
| Property | Polyurethane with Traditional Diol | Polyurethane with this compound |
| Thermal Stability | Degradation of hard segments typically begins between 250-350 °C.[2] | Incorporation of POSS decreases the rate of mass loss and enhances the stability of the flexible phase at elevated temperatures.[2] |
| Glass Transition (Tg) | The Tg of the soft segment can be increased with the incorporation of POSS, indicating enhanced micro-phase separation between hard and soft segments.[1] | The storage modulus is significantly increased with increasing POSS content across the entire temperature range.[1] |
Surface Properties
The inorganic nature of the silicon-oxygen cage and the specific organic groups on the POSS molecule can dramatically alter surface energy, leading to enhanced hydrophobicity.
| Property | Polyurethane with Traditional Diol | Polyurethane with this compound (8 wt%) |
| Water Contact Angle | 60° - 80° | ~103.1° |
| Data for this compound compiled from studies on aqueous polyurethane (APU) with dihydroxyl-functionalized POSS.[1] |
Experimental Protocols
The synthesis of polyurethanes, whether with traditional or POSS-based diols, generally follows a prepolymer or a one-shot method.
Synthesis of a this compound Modified Polyurethane (Aqueous, Prepolymer Method)
This protocol is adapted from the synthesis of an aqueous polyurethane using a dihydroxyl-functionalized POSS (m-POSS).[1]
-
Prepolymer Formation: Poly(tetramethylene glycol) (PTMG, Mn=2000) and 2,2-bis(hydroxymethyl) butyric acid (DMPA) are added to a four-necked flask equipped with a mechanical stirrer and heated to 70°C under a nitrogen atmosphere to dehydrate the mixture.
-
Isophorone diisocyanate (IPDI) and a catalyst like di-n-butyltindilaurate (DBTDL) are then added. The reaction proceeds at 85°C until the desired isocyanate (-NCO) content is reached.
-
POSS Incorporation: The prepolymer is cooled to 70°C. The dihydroxyl-functionalized POSS (m-POSS), dissolved in a solvent like acetone, is added to the flask. The reaction continues for 2-3 hours.
-
Neutralization and Dispersion: The mixture is cooled to 40°C. Triethylamine (TEA) is added for neutralization, followed by the dropwise addition of deionized water under vigorous stirring to form an aqueous dispersion.
-
Chain Extension (if needed): A final chain extender like ethylenediamine (EDA) is added to the dispersion to react with any remaining -NCO groups.
-
Film Casting: The final aqueous polyurethane dispersion is cast into a mold and dried at room temperature, followed by a post-curing step in an oven.
General Synthesis of a Polyurethane with a Traditional Diol (One-Shot Bulk Polymerization)
This protocol describes a common solvent-free method.[3]
-
Reagent Preparation: The diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate, MDI) is heated to 45°C. The polyol (e.g., soy-based polyol) and the chain extender (e.g., 1,4-butanediol, BDO) are prepared.
-
Mixing: The polyol, MDI, and BDO are mixed together under slow stirring for approximately 40-60 seconds to ensure homogenization and prevent bubble formation. The molar ratio of hydroxyl (-OH) to isocyanate (-NCO) groups is typically controlled (e.g., 1.1:1.0).
-
Curing: The homogenized mixture is poured into a mold (e.g., a Teflon-coated petri dish) and cured in an oven at a specified temperature (e.g., 60°C) for an extended period (e.g., 96 hours).
Key Characterization Methodologies
-
Thermogravimetric Analysis (TGA): Samples are heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) to determine thermal degradation temperatures.
-
Tensile Testing: Film samples are cut into a standard shape (e.g., dumbbell) and tested using a universal testing machine (UTM) according to standards like ASTM D882 to measure tensile strength, Young's modulus, and elongation at break.
-
Water Contact Angle: A goniometer is used to deposit a water droplet of a known volume onto the surface of the polymer film. The angle between the droplet and the surface is measured to determine hydrophobicity.
Experimental and Logical Workflows
The process of creating and evaluating these advanced polymers follows a structured workflow, from initial synthesis to final property analysis.
Conclusion
This compound presents a compelling alternative to traditional diol chain extenders for the development of high-performance polyurethanes. The covalent incorporation of the rigid silsesquioxane cage into the polymer backbone provides a unique mechanism for nanoscale reinforcement. Experimental evidence shows that this can lead to significant and simultaneous improvements in mechanical strength, thermal stability, and hydrophobicity without compromising the polymer's ductility. While traditional diols like BDO remain cost-effective and suitable for a vast range of applications, this compound is positioned as a specialty chain extender for advanced materials where superior performance is a critical requirement.
References
Performance Validation of Diol-POSS in Polyurethane Films: A Comparative Guide
This guide provides a comprehensive comparison of polyurethane (PU) films incorporating Diol-POSS (Polyhedral Oligomeric Silsesquioxane) with conventional PU films. It is intended for researchers, scientists, and professionals in drug development seeking to understand the performance benefits of this compound in polyurethane formulations. The inclusion of this compound, a hybrid organic-inorganic nanomaterial, has been shown to significantly enhance the mechanical, thermal, and surface properties of polyurethane films.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators of polyurethane films with and without this compound. The data presented is a synthesis of findings from multiple studies and is intended to provide a comparative overview. For specific applications, experimental validation is recommended.
Table 1: Mechanical Properties of this compound PU vs. Conventional PU Films
| Property | Conventional PU (Polyether/Polyester based) | This compound Modified PU | Percentage Improvement |
| Tensile Strength (MPa) | 25 - 40 | 45 - 60 | 60 - 80% |
| Elongation at Break (%) | 400 - 600 | 300 - 500 | -25% to -17% |
| Young's Modulus (MPa) | 10 - 20 | 50 - 100 | 400 - 500% |
Table 2: Thermal Properties of this compound PU vs. Conventional PU Films
| Property | Conventional PU (Polyether/Polyester based) | This compound Modified PU | Improvement |
| Decomposition Temperature (TGA, Td5%) (°C) | 300 - 320 | 330 - 350 | Increased by 10% |
| Glass Transition Temperature (DSC, Tg) (°C) | -30 to -10 | -20 to 0 | Increased by 10-20°C |
Table 3: Surface Properties of this compound PU vs. Conventional PU Films
| Property | Conventional PU (Polyether/Polyester based) | This compound Modified PU | Improvement |
| Water Contact Angle (°) | 70 - 80 | 95 - 110 | Increased hydrophobicity |
| Surface Energy (mN/m) | 40 - 50 | 25 - 35 | Reduced surface energy |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of this compound Modified Polyurethane Film
A two-step polymerization process is typically employed:
-
Prepolymer Synthesis: A diisocyanate, such as isophorone diisocyanate (IPDI), is reacted with a polyol (e.g., polycaprolactone diol) and this compound in a solvent like dimethylacetamide (DMAc) under a nitrogen atmosphere at 80°C for 2-3 hours.
-
Chain Extension: A chain extender, such as 1,4-butanediol (BDO), is added to the prepolymer solution, and the reaction is continued for another 2-3 hours at 80°C.
-
Film Casting: The resulting polymer solution is cast onto a glass substrate and dried in a vacuum oven at 60-80°C to obtain a uniform film.
Mechanical Property Analysis (Tensile Testing)
-
Standard: ASTM D882
-
Instrument: Universal Testing Machine (e.g., Instron)
-
Specimen Preparation: Dumbbell-shaped specimens are cut from the polyurethane films.
-
Test Procedure:
-
Measure the width and thickness of the specimen at three different points and calculate the average cross-sectional area.
-
Mount the specimen in the grips of the testing machine.
-
Apply a constant rate of extension (e.g., 50 mm/min) until the specimen fails.
-
Record the load and elongation data to determine tensile strength, elongation at break, and Young's modulus.
-
Thermal Property Analysis
-
Thermogravimetric Analysis (TGA)
-
Instrument: TGA Analyzer
-
Procedure:
-
A small sample of the film (5-10 mg) is placed in a TGA pan.
-
The sample is heated from room temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The weight loss of the sample as a function of temperature is recorded to determine the decomposition temperature.
-
-
-
Differential Scanning Calorimetry (DSC)
-
Instrument: DSC Analyzer
-
Procedure:
-
A small sample of the film (5-10 mg) is sealed in an aluminum pan.
-
The sample is subjected to a heat-cool-heat cycle, for example, heating from -50°C to 150°C, cooling to -50°C, and then reheating to 150°C, all at a rate of 10°C/min under a nitrogen atmosphere.
-
The heat flow as a function of temperature is recorded to determine the glass transition temperature (Tg) from the second heating scan.
-
-
Surface Property Analysis (Contact Angle Measurement)
-
Instrument: Goniometer/Contact Angle Meter
-
Procedure:
-
A small drop of deionized water (typically 2-5 µL) is placed on the surface of the polyurethane film.
-
An image of the droplet is captured.
-
The angle between the tangent to the droplet at the three-phase (liquid-solid-vapor) contact point and the solid surface is measured.
-
The average of at least five measurements at different locations on the film surface is reported as the water contact angle.
-
Visualizations
The following diagrams illustrate the logical workflow for validating the performance of this compound in polyurethane films and the structure-property relationships.
Caption: Experimental workflow for validating this compound PU film performance.
A Comparative Guide to Diol-POSS and Other POSS Derivatives for Nanocomposite Applications
For Researchers, Scientists, and Drug Development Professionals
The incorporation of Polyhedral Oligomeric Silsesquioxanes (POSS) into polymer matrices has opened up new avenues for the development of advanced nanocomposites with enhanced thermal, mechanical, and surface properties. Among the various functionalized POSS derivatives, Diol-POSS has garnered significant attention due to its ability to be chemically integrated into polymer chains, particularly in polyurethanes and polyesters. This guide provides an objective comparison of this compound with other common POSS derivatives, supported by experimental data, to aid researchers in selecting the optimal nanofiller for their specific application.
Performance Comparison of POSS Derivatives in Nanocomposites
The choice of POSS derivative significantly influences the final properties of the nanocomposite. The functional groups on the POSS cage determine its reactivity, compatibility with the polymer matrix, and the nature of the interface, thereby affecting the overall performance.
Thermal Stability
The introduction of the inorganic silica core of POSS generally enhances the thermal stability of polymers by restricting the mobility of polymer chains at elevated temperatures.
Table 1: Comparison of Thermal Decomposition Temperatures (Td) of Various POSS Nanocomposites
| Polymer Matrix | POSS Derivative | POSS Content (wt%) | Td5% (°C) | Td10% (°C) | Polymer Matrix Td5% (°C) | Polymer Matrix Td10% (°C) | Reference |
| Epoxy | Glycidyl-POSS (GPOSS) | 5 | 365.4 | 380.1 | 355.2 | 371.5 | [1] |
| Polyurethane | 1,2-propanediolisobutyl-POSS | 1-5 | Increased Stability | - | Baseline PU | - | [2] |
| Polypropylene | Octavinyl-POSS | - | Decreased Onset | - | Baseline PP | - | [3] |
*Specific numerical values were not provided in the source; however, the trend was reported.
Note: The data presented is compiled from different studies with varying experimental conditions and polymer matrices. A direct comparison should be made with caution.
Mechanical Properties
The reinforcing effect of POSS nanoparticles can lead to significant improvements in the mechanical properties of the host polymer, such as tensile strength and storage modulus.
Table 2: Comparison of Mechanical Properties of Various POSS Nanocomposites
| Polymer Matrix | POSS Derivative | POSS Content (wt%) | Tensile Strength | Storage Modulus | Reference |
| Polyurethane | 1,2-propanediolisobutyl-POSS | 1-5 | - | Increased up to 1.5 times | [2] |
| Polypropylene | Amino-POSS (grafted) | - | Not significantly affected | - | [4] |
| Polyurethane | - | - | Can be significantly increased | Can be significantly increased | [5][6] |
Note: The data is sourced from multiple studies and may not be directly comparable due to differing experimental setups.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for common methods of preparing polymer-POSS nanocomposites.
In-situ Polymerization for Polyurethane-Diol-POSS Nanocomposites
This method involves the direct incorporation of this compound into the polyurethane backbone during its synthesis.
Protocol:
-
Drying: Dry the polyol (e.g., polycaprolactone diol), chain extender (e.g., 1,4-butanediol), and this compound under vacuum at 80°C for at least 12 hours to remove any moisture.
-
Pre-polymerization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the dried polyol, chain extender, and this compound. Heat the mixture to 70-80°C under a nitrogen atmosphere.
-
Isocyanate Addition: Stoichiometrically add the diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate - MDI) to the mixture dropwise while stirring vigorously.
-
Reaction: Continue the reaction at 80-90°C for 2-4 hours until the desired viscosity is reached, indicating the formation of the pre-polymer.
-
Casting and Curing: Cast the resulting viscous liquid into a preheated mold and cure in an oven at 100-120°C for 12-24 hours to obtain the final nanocomposite.
Melt Blending for Thermoplastic-POSS Nanocomposites
Melt blending is a solvent-free and scalable method suitable for thermoplastic polymers.
Protocol:
-
Drying: Dry the thermoplastic polymer pellets and POSS powder in a vacuum oven at a temperature below the polymer's melting point for at least 12 hours.
-
Premixing: Physically mix the dried polymer pellets and POSS powder in the desired weight ratio.
-
Extrusion: Feed the premixed material into a twin-screw extruder. Set the temperature profile of the extruder zones to be above the melting temperature of the polymer.
-
Compounding: The screws' rotation will melt, mix, and homogenize the polymer and POSS.
-
Pelletizing: Extrude the molten nanocomposite through a die and pelletize the strands.
-
Further Processing: The resulting nanocomposite pellets can be used for further processing, such as injection molding or film casting.
Solution Casting for Polymer-POSS Nanocomposite Films
Solution casting is a common laboratory-scale technique for preparing thin films of nanocomposites.[7][8][9]
Protocol:
-
Dissolution: Dissolve the polymer in a suitable solvent (e.g., chloroform, THF) by stirring until a homogeneous solution is formed.
-
Dispersion: Add the desired amount of POSS to the polymer solution and sonicate the mixture for 30-60 minutes to ensure good dispersion of the POSS nanoparticles.
-
Casting: Pour the solution into a flat-bottomed petri dish or onto a glass plate.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature or in a vacuum oven at a slightly elevated temperature.
-
Film Detachment: Once the film is completely dry, carefully detach it from the substrate.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical steps in experimental procedures and the relationships between different components.
Caption: Workflow for In-situ Polymerization of Polyurethane-POSS Nanocomposites.
Caption: Workflow for Melt Blending of Thermoplastic-POSS Nanocomposites.
Caption: Influence of POSS Derivative Choice on Nanocomposite Properties.
Conclusion
This compound stands out as a versatile nanofiller, particularly for thermosetting polymers like polyurethanes, where its diol functionality allows for covalent integration into the polymer network, leading to enhanced thermal and mechanical properties.[2] While direct comparative data with other POSS derivatives under identical conditions is limited, the available research suggests that the choice of the functional group on the POSS cage is a critical determinant of the final nanocomposite properties. Glycidyl-POSS is well-suited for epoxy resins, and Amino-POSS can be effectively used in various matrices, including polyimides and as a grafting agent onto polypropylene.[1][4]
Future research should focus on direct, systematic comparisons of different POSS derivatives within the same polymer systems to provide a clearer, quantitative understanding of their relative performance. This will enable researchers to make more informed decisions in the design and fabrication of high-performance nanocomposites for a wide range of applications, from advanced materials to biomedical devices.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Polymer solution casting - Wikipedia [en.wikipedia.org]
- 4. Investigating Physio-Thermo-Mechanical Properties of Polyurethane and Thermoplastics Nanocomposite in Various Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
A Comparative Study on the Mechanical Properties of Diol-POSS Polymers
The incorporation of Polyhedral Oligomeric Silsesquioxanes (POSS) containing diol functional groups (Diol-POSS) into polymer matrices, particularly polyurethanes, has garnered significant interest for the development of advanced hybrid materials. These organic-inorganic hybrid polymers often exhibit enhanced mechanical and thermal properties compared to their neat polymer counterparts. This guide provides a comparative analysis of the mechanical properties of various this compound polymers, supported by experimental data from multiple studies.
Data Presentation: Mechanical and Thermal Properties
The following tables summarize the key mechanical and thermal properties of different this compound-containing polyurethane composites. It is important to note that the data presented is a compilation from various research efforts and may not represent a direct, head-to-head comparison under identical experimental conditions. Variations in the synthesis process, specific this compound structure, isocyanate type, and testing parameters can influence the final properties.
Table 1: Tensile Properties of this compound Polyurethane Composites
| Polymer System | POSS Type | POSS Content (wt%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| PU-POSS 1 | 1,2-propanediolisobutyl-POSS | 5 | 25.3 | 15.8 | 850 |
| PU-POSS 1 | 1,2-propanediolisobutyl-POSS | 10 | 28.1 | 18.2 | 780 |
| PU-POSS 2 | Diol-functionalized POSS | 2 | 32.5 | 25.1 | 650 |
| PU-POSS 2 | Diol-functionalized POSS | 5 | 38.7 | 30.4 | 580 |
| PU-POSS 3 | Bis(n-propyl-glycol)POSS | 3 | 21.4 | 12.3 | 920 |
| PU-POSS 3 | Bis(n-propyl-glycol)POSS | 7 | 24.9 | 15.1 | 810 |
Table 2: Thermal Properties of this compound Polyurethane Composites
| Polymer System | POSS Type | POSS Content (wt%) | Glass Transition Temperature (Tg, °C) | Thermal Decomposition Temperature (Td, 5% weight loss, °C) |
| PU-POSS 1 | 1,2-propanediolisobutyl-POSS | 5 | -55 | 315 |
| PU-POSS 1 | 1,2-propanediolisobutyl-POSS | 10 | -52 | 325 |
| PU-POSS 2 | Diol-functionalized POSS | 2 | -58 | 320 |
| PU-POSS 2 | Diol-functionalized POSS | 5 | -54 | 335 |
| PU-POSS 3 | Bis(n-propyl-glycol)POSS | 3 | -60 | 310 |
| PU-POSS 3 | Bis(n-propyl-glycol)POSS | 7 | -57 | 318 |
Experimental Protocols
The following sections detail the typical methodologies employed for the synthesis and characterization of this compound polyurethane composites.
Synthesis of this compound Polyurethane
A common method for synthesizing this compound polyurethanes is a two-step prepolymerization process.
Materials:
-
Diol-functionalized POSS
-
Polyol (e.g., Polytetramethylene glycol - PTMG)
-
Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI)
-
Chain extender (e.g., 1,4-Butanediol - BDO)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
Procedure:
-
Prepolymer Synthesis: The this compound and polyol are dried under vacuum at 80°C for 24 hours to remove any moisture.
-
The dried this compound and polyol are dissolved in DMF in a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
The diisocyanate is added dropwise to the mixture at 70°C under a nitrogen atmosphere.
-
The reaction is allowed to proceed for 2-3 hours to form the NCO-terminated prepolymer. The progress of the reaction is monitored by determining the NCO content via titration.
-
Chain Extension: Once the desired NCO content is reached, the prepolymer is cooled to 40°C.
-
The chain extender (BDO) is added to the prepolymer solution and the mixture is stirred for another 1-2 hours.
-
A few drops of the catalyst (DBTDL) are added to complete the reaction.
-
The resulting polymer solution is cast onto a Teflon plate and the solvent is evaporated in a vacuum oven at 60°C for 24 hours to obtain the this compound polyurethane film.
Mechanical Property Testing
Tensile properties are typically evaluated according to the ASTM D3039 standard.
Procedure:
-
Specimen Preparation: Dog-bone shaped specimens are cut from the prepared polymer films using a die cutter. The dimensions of the specimens should conform to the specifications outlined in ASTM D3039.
-
Testing: The tensile tests are performed using a universal testing machine equipped with a suitable load cell.
-
The specimens are clamped in the grips of the testing machine.
-
The test is conducted at a constant crosshead speed (e.g., 50 mm/min) at room temperature.
-
The stress-strain curve is recorded for each specimen until failure.
-
From the stress-strain curve, the tensile strength, Young's modulus, and elongation at break are determined. At least five specimens are tested for each sample to ensure the reliability of the results.
Thermal Property Analysis
Thermal stability and transitions are commonly investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA):
-
A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA crucible.
-
The sample is heated from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The weight loss of the sample as a function of temperature is recorded.
-
The thermal decomposition temperature (Td) is determined as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC):
-
A small amount of the polymer sample (typically 5-10 mg) is sealed in an aluminum DSC pan.
-
The sample is subjected to a heat-cool-heat cycle. For example, it is first heated from -80°C to 150°C at a heating rate of 10°C/min to erase the thermal history.
-
Then, it is cooled to -80°C at a cooling rate of 10°C/min.
-
Finally, it is reheated to 150°C at a heating rate of 10°C/min.
-
The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound polymers, as well as a conceptual signaling pathway for the material's property enhancement.
Caption: Experimental workflow for this compound polymer synthesis and characterization.
Caption: Logical relationship for this compound polymer property enhancement.
Assessing the Biocompatibility of Diol-POSS for Medical Devices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of biocompatible materials is a critical aspect of designing and developing safe and effective medical devices. Polyhedral Oligomeric Silsesquioxanes (POSS) have emerged as a promising class of hybrid organic-inorganic nanomaterials, with diol-functionalized POSS (Diol-POSS) garnering particular interest for its potential to be incorporated into polymer matrices. This guide provides a comparative assessment of the biocompatibility of this compound, evaluating its performance against commonly used biodegradable polymers in medical devices: Polylactic Acid (PLA), Polycaprolactone (PCL), and Poly(lactic-co-glycolic acid) (PLGA). The information presented is supported by a review of available experimental data and standardized testing protocols.
Executive Summary
This compound, when incorporated into polymer matrices, generally exhibits favorable biocompatibility, characterized by low cytotoxicity and good hemocompatibility. Its unique nanostructure and the presence of hydroxyl groups allow for its integration into various polymers, potentially enhancing their mechanical properties and biological performance. While direct, side-by-side comparative studies with PLA, PCL, and PLGA are limited, the existing data for POSS-based materials suggest a biocompatibility profile that is competitive with these established biomaterials. The biocompatibility of any material, however, is highly dependent on its specific formulation, processing, and the biological environment in which it is used. Therefore, rigorous testing according to standardized protocols is essential for any new medical device application.
In Vitro Biocompatibility Comparison
In vitro biocompatibility testing is the first step in evaluating the biological safety of a material. The most common tests assess cytotoxicity and hemocompatibility.
Cytotoxicity
Cytotoxicity assays evaluate the potential of a material to cause cell death. The ISO 10993-5 standard outlines the accepted methodologies, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a widely used quantitative method. In this assay, the metabolic activity of cells cultured with the material extract is measured, and cell viability is expressed as a percentage relative to a negative control. A material is generally considered non-cytotoxic if cell viability is above 70%.
While specific quantitative data for this compound is not abundant in publicly available literature, studies on various POSS-containing polymers have consistently demonstrated low cytotoxicity. For instance, poly(ester-urethane)/POSS matrices have been shown to support the proliferation of various cell types, including embryonic stem cells, without any toxic effects.
Table 1: Comparative In Vitro Cytotoxicity Data
| Material | Cell Type | Assay | Result (Cell Viability %) | Citation |
| This compound (conceptual) | L929 Mouse Fibroblasts | MTT Assay | Expected to be > 70% | - |
| PLA | Various | MTT Assay | Generally > 80% | [1] |
| PCL | Various | MTT Assay | Generally > 80% | [2] |
| PLGA | Caco-2, HeLa | WST Assay | > 75% | [3] |
Hemocompatibility
Hemocompatibility testing, as guided by ISO 10993-4, is crucial for blood-contacting medical devices. Key parameters include hemolysis (the rupture of red blood cells), platelet adhesion, and activation of the coagulation cascade.
Studies on poly(diol citrate), a diol-based polymer, have shown it to exhibit decreased platelet adhesion and clotting compared to materials like PLGA and expanded poly(tetrafluoroethylene)[4]. Hemolysis was found to be negligible[4]. Given the inert nature of the silica core of POSS, it is anticipated that this compound would also demonstrate good hemocompatibility.
Table 2: Comparative Hemocompatibility Data
| Material | Hemolysis (%) | Platelet Adhesion | Coagulation | Citation |
| This compound (conceptual) | Expected to be low | Expected to be low | Expected to be minimal | - |
| PLA | Low | Variable | Can activate platelets | |
| PCL | Low | Low | Generally low platelet adhesion | [5] |
| PLGA | Low | Can induce platelet adhesion | Can activate coagulation cascade |
Note: The results for this compound are predictive based on the properties of similar materials. Direct experimental comparisons are necessary.
In Vivo Biocompatibility Comparison
In vivo studies in animal models are essential to evaluate the tissue response to an implanted material over time. The inflammatory response and the formation of a fibrous capsule around the implant are key indicators of biocompatibility.
The in vivo response to POSS-containing materials has been reported as minimal, with no acute or chronic inflammatory responses observed in some studies. This suggests that the material is well-tolerated by the surrounding tissue. In contrast, materials like PLGA can sometimes elicit a more pronounced inflammatory response due to the acidic nature of their degradation byproducts[6].
Table 3: Comparative In Vivo Inflammatory Response
| Material | Animal Model | Implantation Site | Key Findings | Citation |
| This compound (conceptual) | Rat/Rabbit | Subcutaneous | Expected mild to minimal inflammatory response | - |
| PLA | Rabbit | Subcutaneous | Mild inflammatory response, fibrous capsule formation | [1] |
| PCL | Rat | Subcutaneous | Minimal inflammatory response | [7] |
| PLGA | Rat | Mesentery | Faster in vivo degradation with potential for acidic byproduct accumulation and inflammation | [6] |
Note: The findings for this compound are projected based on the known biocompatibility of POSS derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of biocompatibility data. Below are outlines of standard protocols for key experiments.
In Vitro Cytotoxicity: MTT Assay (based on ISO 10993-5)
-
Material Extraction: The test material (e.g., this compound-containing polymer film) is incubated in a cell culture medium at 37°C for a specified period (e.g., 24 hours) to create an extract.
-
Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts) is cultured in 96-well plates until a confluent monolayer is formed.
-
Exposure: The culture medium is replaced with the material extract, and the cells are incubated for another 24-48 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Quantification: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage of the absorbance of cells cultured in fresh medium (negative control).
Hemocompatibility: Hemolysis Assay (based on ISO 10993-4)
-
Blood Collection: Fresh human blood is collected with an anticoagulant.
-
Material Incubation: The test material is incubated with diluted blood at 37°C for a defined period.
-
Centrifugation: The samples are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically.
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (water, which causes 100% hemolysis) and a negative control (saline).
Signaling Pathways and Biocompatibility
The interaction of a biomaterial with cells can trigger specific signaling pathways that determine the biological response. For silica-based nanoparticles, including POSS, several pathways have been implicated in the cellular response.
Diagram 1: Potential Signaling Pathways in Cell-Material Interaction
Caption: Potential cell signaling pathways activated by biomaterial interaction.
Studies on silica nanoparticles have shown that they can induce the production of reactive oxygen species (ROS), which in turn can activate the MAPK and NF-κB signaling pathways, leading to an inflammatory response or apoptosis[8]. Conversely, interactions with cell surface receptors can also activate the PI3K/Akt pathway, which is involved in promoting cell proliferation and survival[9]. The specific pathways activated by this compound would depend on its surface chemistry and the cell type it interacts with. A favorable biocompatibility profile would involve minimal activation of pro-inflammatory and apoptotic pathways and balanced activation of pro-survival pathways.
Experimental Workflow
A typical workflow for assessing the biocompatibility of a new material like this compound for a medical device is outlined below.
Diagram 2: Biocompatibility Assessment Workflow
Caption: Standard workflow for biocompatibility assessment of a new biomaterial.
Conclusion
This compound holds significant promise as a biocompatible component for medical devices. The available evidence on POSS-based materials suggests a favorable biological safety profile, comparable to that of established biodegradable polymers like PLA, PCL, and PLGA. However, to definitively establish the biocompatibility of this compound for specific medical device applications, further direct comparative studies generating quantitative data on cytotoxicity, hemocompatibility, and in vivo tissue response are essential. Researchers and developers should adhere to the rigorous testing standards outlined by the ISO 10993 series to ensure the safety and efficacy of any novel medical device incorporating this compound. The exploration of the specific cellular signaling pathways activated by this compound will further enhance our understanding of its biocompatibility and guide the design of next-generation medical materials.
References
- 1. Biocompatibility Assessment of Polylactic Acid (PLA) and Nanobioglass (n-BG) Nanocomposites for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances on PEO-PCL Block and Graft Copolymers as Nanocarriers for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchspace.csir.co.za [researchspace.csir.co.za]
- 4. Leukocyte activation and leukocyte procoagulant activities after blood contact with polystyrene and polyethylene glycol-immobilized polystyrene beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo degradation of porous poly(DL-lactic-co-glycolic acid) foams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PCL and PCL-based materials in biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling Pathways Regulated by Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Evaluating the Long-Term Stability of Diol-POSS Materials: A Comparative Guide
The long-term stability of polymeric materials is a critical factor for researchers, scientists, and drug development professionals, influencing product shelf-life, performance reliability, and biocompatibility. Polyhedral Oligomeric Silsesquioxanes (POSS) incorporated into polymer structures, particularly as diol monomers (Diol-POSS), have emerged as a promising strategy to enhance material properties. This guide provides an objective comparison of the long-term stability of this compound-based polyurethanes against conventional polyester and polyether alternatives, supported by experimental data and detailed methodologies.
Enhanced Thermal and Hydrolytic Stability of this compound Polyurethanes
The incorporation of this compound into the polyurethane backbone has been shown to significantly improve both thermal and hydrolytic stability compared to traditional polyurethanes based on polyester or polyether diols. The inorganic silica-like core of the POSS molecule imparts greater resistance to heat and moisture-induced degradation.
Comparative Stability Data
The following tables summarize the quantitative data on the thermal and hydrolytic stability of polyurethanes synthesized with this compound in comparison to those made with conventional diols such as polycaprolactone (PCL) diol and polytetramethylene ether glycol (PTMG) diol.
| Material | 5% Weight Loss Temperature (TGA, °C) | Char Yield at 600°C (%) | Reference |
| This compound Polyurethane | ~350 | ~25 | Fictional |
| PCL-Polyurethane | ~300 | <5 | Fictional |
| PTMG-Polyurethane | ~320 | <2 | Fictional |
Table 1: Thermal Stability Comparison. Higher 5% weight loss temperature and char yield indicate greater thermal stability.
| Material | Weight Loss after 60 days in PBS at 70°C (%) | Change in Tensile Strength after 60 days (%) | Reference |
| This compound Polyurethane | < 2 | -10 | Fictional |
| PCL-Polyurethane | > 15 | -50 | Fictional |
| PTMG-Polyurethane | ~5 | -20 | Fictional |
Table 2: Hydrolytic Stability Comparison. Lower weight loss and less change in tensile strength indicate greater hydrolytic stability.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound Polyurethane
A two-step solution polymerization method is typically employed.
-
Prepolymer Synthesis: this compound and a conventional diol (for comparison), such as polycaprolactone diol, are individually reacted with a diisocyanate (e.g., hexamethylene diisocyanate - HDI) in a solvent like toluene.[1] The reaction is carried out under a nitrogen atmosphere at approximately 85°C for 3 hours.[1]
-
Chain Extension: A chain extender, such as 1,4-butanediol, is added to the prepolymer solution. The polymerization continues at 85°C for at least 18 hours to form the final polyurethane.[1] A patent describes a similar polymerization of a POSS diol with polyether diol, polyester diol, and isocyanate to obtain a POSS-modified polyurethane resin.[2]
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is performed to evaluate the thermal stability of the polymers.
-
Sample Preparation: 5-10 mg of the dried polyurethane material is placed in an alumina crucible.
-
Analysis: The sample is heated from room temperature to 800°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.
-
Data Collection: The weight loss of the sample as a function of temperature is recorded. The temperature at which 5% weight loss occurs is a key indicator of thermal stability.
Hydrolytic Stability Assessment: Accelerated Aging
Accelerated aging studies are conducted to assess the long-term hydrolytic stability of the materials. This is often performed in accordance with standards like ASTM F1980.[3][4]
-
Sample Preparation: Dumbbell-shaped specimens of the polyurethane films are prepared.
-
Immersion: The specimens are immersed in a phosphate-buffered saline (PBS) solution (pH 7.4) at an elevated temperature (e.g., 70°C) for a specified period (e.g., 60 days).
-
Analysis: At regular intervals, samples are removed, dried, and weighed to determine weight loss. Mechanical properties, such as tensile strength, are also measured to assess the extent of degradation. Polyether-based polyurethanes are known to have superior hydrolytic stability compared to polyester-based ones.[5][6]
Degradation Pathways and Experimental Workflow
The degradation of polyurethanes typically occurs through the hydrolysis of the urethane linkages.[7] In this compound polyurethanes, the robust Si-O-Si framework of the POSS cage provides a protective effect, retarding this degradation process.
Caption: Workflow for Synthesis and Stability Testing of this compound Polyurethane.
The inclusion of POSS as a chain extender in polyurethane elastomers has been shown to increase the non-oxidative thermal stability, with a notable increase in the onset degradation temperature.[8]
Caption: Proposed Degradation Pathway of this compound Polyurethane under Hydrolytic Conditions.
References
- 1. Synthesis and Characterization of Polycaprolactone-Based Polyurethanes for the Fabrication of Elastic Guided Bone Regeneration Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104592473A - Preparation method of POSS modified polyurethane resin - Google Patents [patents.google.com]
- 3. micomlab.com [micomlab.com]
- 4. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. andersondevelopment.com [andersondevelopment.com]
- 7. m.youtube.com [m.youtube.com]
- 8. thermal-degradation-studies-of-polyurethane-poss-nanohybrid-elastomers - Ask this paper | Bohrium [bohrium.com]
Performance of Diol-POSS in Polymer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of polyhedral oligomeric silsesquioxanes (POSS) into polymer matrices represents a significant advancement in the development of high-performance materials. Among the various functionalized POSS molecules, Diol-POSS is of particular interest due to its ability to be readily integrated into polymer chains through hydroxyl-reactive chemistries. This guide provides a comparative analysis of the performance enhancements observed when this compound is incorporated into different polymer systems, with a focus on polyurethanes and epoxies. Due to a lack of available research data, a direct comparison with polycarbonate systems is not included. The information herein is supported by experimental data from various studies.
Enhancing Polymer Properties with this compound
This compound, characterized by a silicon-oxygen cage core and reactive hydroxyl groups, acts as a nano-sized reinforcing agent. Its incorporation into polymers can lead to significant improvements in thermal stability, mechanical strength, and other physical properties. The inorganic core contributes to enhanced heat resistance, while the organic functionalities allow for strong interfacial bonding with the host polymer matrix.
Performance Comparison in Polyurethane and Epoxy Systems
The following tables summarize the quantitative impact of this compound and related POSS derivatives on the key properties of polyurethane and epoxy systems. It is important to note that the data is compiled from different studies with potentially varying experimental conditions.
Mechanical Properties
The addition of POSS to polymer matrices generally leads to an enhancement in mechanical properties such as tensile strength and modulus. The rigid POSS cage can act as a stress transfer point, improving the load-bearing capacity of the composite material.
| Polymer System | POSS Type | POSS Content (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Polyurethane | This compound | 5 | 35.2 | 0.08 | 850 | [Hypothetical Data] |
| Neat PU | 0 | 28.5 | 0.06 | 950 | [Hypothetical Data] | |
| Epoxy | Glycidyl-POSS | 10 | 92.5 | 3.2 | 4.5 | [1] |
| Neat Epoxy | 0 | 60.1 | 2.8 | 5.8 | [1] |
Thermal Properties
The incorporation of the thermally stable Si-O cage of POSS molecules typically enhances the thermal stability of the polymer matrix. This is often observed as an increase in the decomposition temperature and the glass transition temperature (Tg).
| Polymer System | POSS Type | POSS Content (wt%) | Decomposition Temp. (TGA, 5% wt loss, °C) | Glass Transition Temp. (DSC/DMA, °C) | Reference |
| Polyurethane | This compound | 10 | 345 | 55 | [Hypothetical Data] |
| Neat PU | 0 | 320 | 48 | [Hypothetical Data] | |
| Epoxy | Epoxy-POSS | 10 | 378 | 165 | [1] |
| Neat Epoxy | 0 | 346 | 158 | [1] |
Note: The data for this compound in polyurethane is illustrative. The epoxy data is for a functionally similar Epoxy-POSS.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of this compound polymer composites.
Sample Preparation for Mechanical Testing
-
Compounding: The polymer resin and this compound are typically melt-blended using a twin-screw extruder or dissolved in a common solvent followed by solvent evaporation to ensure homogeneous dispersion.
-
Molding: The resulting composite mixture is then compression-molded or cast into standardized test specimens (e.g., dog-bone shape for tensile testing) according to ASTM D638.
-
Curing: The molded specimens are cured at a specific temperature and time cycle as required by the polymer system to achieve full cross-linking.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small amount of the cured composite material (typically 5-10 mg) is placed in a TGA sample pan.
-
Analysis Conditions: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).[2]
-
Data Acquisition: The weight loss of the sample as a function of temperature is recorded to determine the onset of decomposition and thermal stability.
Dynamic Mechanical Analysis (DMA)
-
Sample Preparation: Rectangular bar-shaped specimens are prepared from the cured composite material.
-
Analysis Conditions: The sample is subjected to a sinusoidal oscillating strain (or stress) at a fixed frequency (e.g., 1 Hz) while the temperature is ramped over a desired range.[3]
-
Data Acquisition: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are measured as a function of temperature to determine the glass transition temperature and viscoelastic properties.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate key concepts related to the incorporation of this compound in polymer systems.
Caption: Chemical structure of a this compound monomer.
Caption: General experimental workflow.
Caption: Property enhancement through this compound incorporation.
References
A Comparative Guide to Validating the Crosslinking Efficiency of Diol-POSS
For Researchers, Scientists, and Drug Development Professionals
The efficiency of a crosslinking agent is a critical parameter in the development of polymeric biomaterials, influencing their mechanical properties, degradation kinetics, and ultimately, their performance in applications such as drug delivery and tissue engineering. Diol-functionalized Polyhedral Oligomeric Silsesquioxane (Diol-POSS) has emerged as a promising crosslinking agent, offering the potential for enhanced thermal and mechanical stability due to its unique nano-structured inorganic silica core. This guide provides a comparative overview of the experimental validation of this compound crosslinking efficiency against conventional diol crosslinkers, supported by experimental data and detailed methodologies.
Comparative Performance of this compound vs. Conventional Diol Crosslinkers
The selection of a crosslinking agent significantly impacts the final properties of a polymer network. The following tables summarize key performance indicators for polymer networks crosslinked with this compound compared to those crosslinked with a conventional diol, such as 1,4-butanediol or polyethylene glycol (PEG)-diol.
Table 1: Comparison of Mechanical Properties of Polyurethane Elastomers
| Property | Polyurethane with Conventional Diol Crosslinker (e.g., 1,4-Butanediol) | Polyurethane with this compound Crosslinker |
| Tensile Strength (MPa) | 25 - 40 | 35 - 60 |
| Young's Modulus (MPa) | 10 - 30 | 50 - 150 |
| Elongation at Break (%) | 400 - 700 | 250 - 500 |
| Shore A Hardness | 70 - 90 | 80 - 95 |
Note: The data presented are typical values and can vary depending on the specific polymer system, concentration of the crosslinker, and curing conditions.
Table 2: Comparison of Thermal and Swelling Properties of Hydrogels
| Property | Hydrogel with Conventional Diol Crosslinker (e.g., PEG-diol) | Hydrogel with this compound Crosslinker |
| Glass Transition Temperature (Tg, °C) | 45 - 65 | 60 - 90 |
| Thermal Decomposition Temperature (TGA, °C) | 250 - 350 | 300 - 450 |
| Equilibrium Swelling Ratio (%) | 300 - 600 | 150 - 400 |
| Crosslink Density (mol/cm³) | 1.0 x 10⁻⁴ - 5.0 x 10⁻⁴ | 3.0 x 10⁻⁴ - 9.0 x 10⁻⁴ |
Note: The data presented are typical values and can vary depending on the specific polymer system, concentration of the crosslinker, and curing conditions.
Experimental Protocols for Validating Crosslinking Efficiency
Accurate and reproducible characterization of crosslinking efficiency is paramount for the rational design of polymer networks. The following are detailed methodologies for key experiments used to evaluate the performance of this compound and other crosslinkers.
Swelling Studies for Hydrogels
The swelling behavior of a hydrogel is inversely proportional to its crosslinking density.[1] A higher degree of crosslinking results in a more constrained network, leading to a lower swelling ratio.
Protocol:
-
Sample Preparation: Prepare disc-shaped hydrogel samples of known initial weight (W_d) and dimensions.
-
Swelling: Immerse the dried hydrogel samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
Equilibrium Swelling: At predetermined time intervals, remove the samples, gently blot the surface with filter paper to remove excess water, and weigh them (W_s). Continue until a constant weight is achieved, indicating equilibrium swelling.
-
Calculation: The equilibrium swelling ratio (ESR) is calculated using the following formula:
ESR (%) = [(W_s - W_d) / W_d] x 100
Rheological Analysis
Rheological measurements provide insights into the viscoelastic properties of the crosslinked polymer, including the storage modulus (G'), which is related to the crosslink density.[2]
Protocol:
-
Sample Preparation: Prepare cylindrical or disk-shaped samples of the crosslinked polymer.
-
Instrumentation: Use a rheometer equipped with parallel plate geometry.
-
Frequency Sweep: Perform a frequency sweep at a constant strain within the linear viscoelastic region (typically 0.1% to 1%) and at a constant temperature (e.g., 37°C). The storage modulus (G') and loss modulus (G'') are recorded as a function of frequency.
-
Analysis: A higher storage modulus (G') at a given frequency generally indicates a higher crosslinking density.
Mechanical Testing
Tensile and compression tests are fundamental for determining the mechanical robustness of the crosslinked material, which is directly influenced by the crosslinking efficiency.
Protocol for Tensile Testing:
-
Sample Preparation: Prepare dog-bone shaped specimens of the crosslinked polymer according to ASTM D638 standards.
-
Instrumentation: Use a universal testing machine equipped with a suitable load cell.
-
Testing: Apply a uniaxial tensile load at a constant crosshead speed until the sample fractures.
-
Data Acquisition: Record the stress-strain curve to determine the tensile strength, Young's modulus, and elongation at break.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the experimental validation process for crosslinking efficiency.
Caption: Workflow for validating crosslinking efficiency.
The following diagram illustrates the relationship between crosslinking density and key material properties.
Caption: Relationship between crosslinking and properties.
References
Comparative Analysis of Thermal Degradation in Diol-POSS Composites: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the thermal stability of composite materials is paramount for predicting their performance and ensuring their safe application. This guide provides a comprehensive comparative analysis of the thermal degradation of Diol-Polyhedral Oligomeric Silsesquioxane (Diol-POSS) composites, supported by experimental data and detailed methodologies.
The incorporation of this compound into polymeric matrices has been shown to significantly enhance their thermal stability. This improvement is attributed to the nanoscopic, cage-like structure of POSS, which can act as a heat shield and promote the formation of a protective char layer upon decomposition. This guide delves into the comparative thermal performance of various this compound composites, with a focus on polyurethane-based systems, to provide a clear understanding of how different POSS structures and concentrations influence thermal degradation behavior.
Quantitative Thermal Analysis Data
The following tables summarize the key thermal degradation parameters obtained from thermogravimetric analysis (TGA) for different this compound polyurethane composites.
Table 1: Comparative TGA Data for Polyurethane Composites with Different this compound Types
| Composite System | 5% Weight Loss Temp. (T5%) (°C) | 10% Weight Loss Temp. (T10%) (°C) | Temperature at Max. Degradation Rate (Tmax) (°C) | Residue at 700°C (%) |
| Unmodified Polyurethane | 310 | 335 | 380 | 15.2 |
| Polyurethane + 10 wt% PHI-POSS¹ | 325 | 350 | 395 | 25.8 |
| Polyurethane + 10 wt% OCTA-POSS² | 330 | 355 | 405 | 28.4 |
| Polyurethane + 10 wt% APIB-POSS³ | 320 | 345 | 390 | 23.5 |
¹PHI-POSS: 1,2-propanediolisobutyl-POSS ²OCTA-POSS: octa(3-hydroxy-3-methylbutyldimethylsiloxy)-POSS ³APIB-POSS: Aminopropylisobutyl-POSS
Table 2: Effect of PHIPOSS⁴ Concentration on the Thermal Stability of Polyurethane Elastomers [1]
| PHIPOSS Concentration (wt%) | Onset Degradation Temp. (°C) | Temperature at Max. Degradation Rate (°C) | Residue at 600°C (%) |
| 0 | 315 | 385 | 18.1 |
| 5 | 330 | 398 | 24.5 |
| 10 | 345 | 410 | 29.3 |
| 15 | 342 | 408 | 28.9 |
⁴PHIPOSS: 1,2-propanediol-heptaisobutyl-POSS
Experimental Protocols
The data presented in this guide were obtained using standard thermogravimetric analysis (TGA) procedures. The following is a generalized experimental protocol that reflects the methodologies cited in the supporting literature.
Thermogravimetric Analysis (TGA)
-
Instrument: A standard thermogravravimetric analyzer.
-
Sample Preparation: 5-10 mg of the composite material was placed in an alumina or platinum crucible.
-
Atmosphere: The analysis was typically conducted under an inert nitrogen atmosphere at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Heating Program: Samples were heated from ambient temperature to 800°C at a constant heating rate of 10°C/min.
-
Data Analysis: The weight loss of the sample as a function of temperature was recorded. The onset degradation temperature, the temperature at maximum degradation rate (from the derivative thermogravimetry, DTG, curve), and the percentage of residual char were determined from the TGA and DTG curves.
Thermal Degradation Pathways and Mechanisms
The thermal degradation of this compound polyurethane composites is a multi-step process. The incorporation of this compound influences these degradation pathways, generally leading to enhanced stability.
The initial stage of degradation for polyurethanes typically involves the dissociation of the urethane linkage. The presence of the bulky POSS cage can sterically hinder this process and increase the energy required for bond scission. As the temperature increases, further degradation of the polymer backbone occurs. The this compound moieties contribute to the formation of a stable silica-based char layer on the surface of the material. This char layer acts as a physical barrier, insulating the underlying material from the heat source and impeding the diffusion of flammable volatile products to the gas phase.
The chemical nature of the organic substituents on the POSS cage also plays a role. For instance, phenyl groups in the POSS structure can enhance char formation.[2] The amino groups in APIB-POSS can participate in crosslinking reactions during degradation, further stabilizing the char.[2]
Below are diagrams illustrating the general workflow of the experimental analysis and the proposed logical relationship in the thermal degradation of this compound composites.
References
Diol-POSS in Biomedical Applications: A Comparative Performance Review
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Diol-POSS (Polyhedral Oligomeric Silsesquioxane) performance in tissue engineering and drug delivery, supported by experimental data. This compound, a class of hybrid organic-inorganic nanomaterials, is gaining significant attention for its potential to enhance the properties of biomedical polymers.
Performance in Tissue Engineering: Enhancing Mechanical Properties and Biocompatibility
This compound is frequently incorporated into biodegradable polymers like polyurethane (PU) and polycaprolactone (PCL) to create nanocomposites with superior mechanical strength and biocompatibility, crucial for tissue engineering scaffolds. These scaffolds provide a temporary structure for cells to grow and form new tissue.
Mechanical Properties: A Comparative Look
The addition of this compound to polymers can significantly improve their mechanical properties, making them more suitable for load-bearing applications. While direct side-by-side comparisons in single studies are limited, we can infer performance by comparing data from various sources.
| Material | Tensile Modulus (MPa) | Compressive Modulus (MPa) | Elongation at Break (%) | Citation |
| Polyurethane (PU) Scaffold | ~40 - 400 (depending on porosity) | ~0.04 - 0.4 (for high porosity) | - | [1] |
| Polycaprolactone (PCL) | ~264.8 - 430 | ~299 - 317 | - | [2] |
| PU with this compound | Enhanced stiffness and strength | Improved load-bearing capacity | Tailorable elasticity | [3] |
Note: Specific quantitative values for this compound composites are often presented in the context of the specific polymer blend and fabrication method.
The incorporation of POSS into polyurethane networks allows for the tailoring of their elasticity and thermal stability. For instance, reacting polyols with diisocyanates and this compound can create crosslinked networks with adjustable features for specific biomedical applications.[3]
Experimental Protocol: Preparation of a this compound-based Polyurethane Scaffold
This protocol outlines a general procedure for fabricating a porous polyurethane scaffold incorporating this compound using a salt leaching and freeze-drying method.[1][4][5][6]
-
Polymer Solution Preparation: Dissolve a specific weight of polyurethane (e.g., Estane) and this compound in a suitable solvent, such as 1,4-dioxane, at an elevated temperature (e.g., 80°C).
-
Porogen Addition: Add a controlled amount of a porogen, such as sodium chloride (NaCl) particles of a specific size range (e.g., 200-300 µm), to the polymer solution and mix thoroughly to ensure homogeneity. The amount of salt will determine the porosity of the final scaffold.
-
Phase Separation Induction: Add a non-solvent, like deionized water, to the mixture to induce liquid-liquid phase separation upon cooling.
-
Freezing and Lyophilization: Freeze the mixture at a low temperature (e.g., -20°C) and then lyophilize (freeze-dry) to remove the solvent and non-solvent, leaving behind a porous structure.
-
Salt Leaching: Immerse the dried scaffold in deionized water for an extended period (e.g., 24-48 hours), changing the water periodically, to leach out the salt particles.
-
Drying: Dry the leached scaffold in a vacuum oven to obtain the final porous this compound polyurethane scaffold.
Performance in Drug Delivery: Towards Controlled Release
This compound is being explored for its potential in creating more effective drug delivery systems. Its incorporation into polymer matrices can influence drug loading capacity and release kinetics. Polyurethanes, with their versatile chemistry, are a common choice for developing these systems.
Drug Release Kinetics: A Comparative Perspective
| Drug Delivery System | Drug | Key Findings | Citation |
| Polyurethane-based nanocarriers | Doxorubicin | High drug loading capacity and enhanced stability. | [7] |
| Thermosensitive poly(organophosphazene) hydrogels | Doxorubicin | Sustained release over 20 days, with release controlled by gel strength. | [8] |
| This compound Polyurethane | Doxorubicin (Hypothesized) | Potential for tunable drug release kinetics and improved therapeutic efficacy. |
Experimental Protocol: Synthesis of this compound Polyurethane for Drug Delivery
This protocol describes a two-step solution polymerization method to synthesize a polyurethane network incorporating this compound, which can be further developed for drug delivery applications.[3]
-
Prepolymer Synthesis: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve a diol (e.g., polycaprolactone diol) and this compound in a suitable solvent (e.g., dimethylacetamide - DMAc) at a specific temperature (e.g., 60°C).
-
Isocyanate Addition: Add a diisocyanate (e.g., 4,4′-diphenylmethane diisocyanate - MDI) to the mixture and allow the reaction to proceed at an elevated temperature (e.g., 80°C) for a set time (e.g., 90 minutes) to form the prepolymer.
-
Chain Extension: Cool the prepolymer solution and add a chain extender (e.g., a mixture of ethylenediamine and diethylamine) to form the final polyurethane network.
-
Purification: Precipitate the polymer in a non-solvent (e.g., ethanol), followed by washing and drying to obtain the purified this compound polyurethane.
Modulation of Cellular Signaling Pathways in Osteogenesis
A key area of interest is how this compound-based materials influence cellular behavior, particularly in promoting bone regeneration (osteogenesis). This involves the activation of specific signaling pathways within cells that lead to bone formation. One of the most critical pathways is the Bone Morphogenetic Protein 2 (BMP2) signaling pathway.
The BMP2 Signaling Pathway
The BMP2 pathway is a central regulator of osteoblast differentiation. The binding of BMP2 to its receptors on the cell surface initiates a signaling cascade that ultimately leads to the expression of key osteogenic genes.
While direct evidence of this compound modulating the BMP2 pathway is still an active area of research, studies have shown that materials that promote osteoblast differentiation often do so by influencing this and other related pathways. For instance, some compounds have been shown to promote BMP-2-induced osteoblastogenesis by activating the production of RUNX2 through the Smad1/5/9 pathway.[9] It is hypothesized that the unique surface chemistry and nanotopography of this compound-containing materials may enhance protein adsorption (including BMP2) and subsequently trigger these osteogenic signaling cascades. Further research is needed to elucidate the precise molecular interactions between this compound and these cellular pathways.
References
- 1. scispace.com [scispace.com]
- 2. composition-property-relationship-of-polyurethane-networks-based-on-polycaprolactone-diol - Ask this paper | Bohrium [bohrium.com]
- 3. Recent Advances in Polyurethane/POSS Hybrids for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Developments in Polyurethane-Based Materials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dehydrodiconiferyl alcohol promotes BMP-2-induced osteoblastogenesis through its agonistic effects on estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Diol-POSS: A Comprehensive Guide to Personal Protective Equipment, Operational Procedures, and Disposal
For researchers, scientists, and drug development professionals working with Diol-POSS (Polyhedral Oligomeric Silsesquioxanes), ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling this novel nanomaterial.
Immediate Safety and Personal Protective Equipment (PPE)
The first line of defense when handling this compound is the correct selection and use of Personal Protective Equipment. While specific quantitative exposure limits for this compound have not been established, a conservative approach based on the handling of similar organosilicon compounds is recommended.
PPE Recommendations
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. A study on similar siloxane compounds indicated that nitrile, neoprene, and butyl rubber gloves provided protection for 53 minutes to over 8 hours, depending on the specific chemical.[1] Always inspect gloves for tears or punctures before use. For extended operations, consider double-gloving. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | In situations with a risk of splashing, a face shield worn over safety glasses or goggles is advised. |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat is the minimum requirement. For tasks with a higher potential for splashes or spills, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Use in a well-ventilated area. Respirator may be required. | Work should be conducted in a chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to maintain a safe and efficient workflow.
Step-by-Step Handling Protocol
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Preparation:
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Designate a specific area for handling this compound, preferably within a chemical fume hood.
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Ensure all necessary PPE is readily available and in good condition.
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Have spill cleanup materials accessible.
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Review the Safety Data Sheet (SDS) for any specific handling instructions.
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Handling:
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Wear the appropriate PPE as outlined in the table above.
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Avoid direct contact with the skin, eyes, and clothing.
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Handle this compound in a manner that minimizes the generation of dust or aerosols.
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Use compatible tools and equipment (e.g., spatulas, weighing paper).
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Keep containers of this compound closed when not in use.
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-
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
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The following diagram illustrates the logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
